2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Description
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Properties
IUPAC Name |
2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-5-10-12-9(6-16-10)7-1-3-8(4-2-7)13(14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBRGKZHLICZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381946 | |
| Record name | 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89250-26-0 | |
| Record name | 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89250-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details the synthetic strategy, experimental protocols, and relevant chemical data, tailored for an audience of researchers, scientists, and professionals in the field.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make the development of novel synthesis routes for substituted thiazoles a key area of research.[2][3] The target molecule, this compound (CAS No. 89250-26-0), incorporates a reactive chloromethyl group at the 2-position and a 4-nitrophenyl moiety at the 4-position, making it a valuable intermediate for further chemical elaboration.
The most established and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[4][6] The pathway detailed in this guide utilizes the Hantzsch synthesis as the core reaction, preceded by the preparation of the requisite starting materials.
Proposed Synthesis Pathway
The synthesis of this compound is proposed as a three-step process, beginning from commercially available starting materials. The overall strategy involves:
-
Preparation of α-Haloketone: Synthesis of 2-bromo-1-(4-nitrophenyl)ethanone via the bromination of 4-nitroacetophenone.
-
Preparation of Thioamide: Synthesis of 2-chloro-thioacetamide via the thionation of 2-chloroacetamide.
-
Hantzsch Thiazole Synthesis: Condensation of the two precursors to form the final thiazole product.
The logical flow of this synthesis is illustrated in the diagram below.
Caption: Overall workflow for the synthesis of the target thiazole.
The mechanism of the key final step, the Hantzsch thiazole synthesis, proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][7]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations. Researchers should conduct their own risk assessments and adhere to all laboratory safety guidelines.
Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (α-Haloketone)
This procedure is adapted from the bromination of 1-(3-nitrophenyl)ethanone.[1]
-
Materials: 1-(4-nitrophenyl)ethanone, bromine, chloroform.
-
Procedure:
-
Dissolve 1-(4-nitrophenyl)ethanone (6.05 mmol) in chloroform (10 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the stirred solution to 0–5°C in an ice bath.
-
Slowly add bromine (6.05 mmol) to the solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate eluent system.
-
Synthesis of 2-Chloro-thioacetamide (Thioamide)
This is a two-step process involving the formation of an amide followed by thionation.
Step 3.2.1: Synthesis of 2-Chloroacetamide
This protocol is based on the reaction of chloroacetyl chloride with ammonia.[8]
-
Materials: Chloroacetyl chloride, aqueous ammonia, ice.
-
Procedure:
-
In a flask, cool a solution of aqueous ammonia (0.02 mol) with stirring in an ice bath.
-
Add chloroacetyl chloride (0.02 mol) dropwise to the cold ammonia solution over 1 hour with continuous stirring.
-
After addition, continue stirring for an additional 2-3 hours, allowing the mixture to slowly reach room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude solid, wash with cold water, and dry.
-
Recrystallize the product from ethanol to obtain pure 2-chloroacetamide.
-
Step 3.2.2: Thionation of 2-Chloroacetamide
This protocol uses Lawesson's reagent for the thionation of the amide.[9]
-
Materials: 2-Chloroacetamide, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], anhydrous toluene.
-
Procedure:
-
Suspend 2-chloroacetamide (10 mmol) in anhydrous toluene in a round-bottom flask.
-
Add Lawesson's reagent (0.5 equivalents, 5 mmol) to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield 2-chloro-thioacetamide.
-
Hantzsch Synthesis of this compound
This protocol is a classic Hantzsch synthesis adapted for the prepared precursors.[4][5]
-
Materials: 2-Bromo-1-(4-nitrophenyl)ethanone, 2-chloro-thioacetamide, methanol, 5% sodium carbonate solution.
-
Procedure:
-
In a 20 mL scintillation vial or a small round-bottom flask, combine 2-bromo-1-(4-nitrophenyl)ethanone (5.0 mmol) and 2-chloro-thioacetamide (5.5 mmol).
-
Add methanol (10 mL) and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Spread the collected solid on a watch glass and allow it to air dry completely. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Data Presentation
The following table summarizes the quantitative data for the proposed synthesis pathway. Yields for intermediate steps are estimated based on typical efficiencies for these reaction types.
| Step | Starting Material | M.W. ( g/mol ) | Reagent(s) | Product | M.W. ( g/mol ) | Theoretical Yield (g) | Estimated Actual Yield (%) |
| 3.1 | 1-(4-Nitrophenyl)ethanone | 165.15 | Bromine | 2-Bromo-1-(4-nitrophenyl)ethanone | 244.05 | 1.22 | 80-90% |
| 3.2.1 | Chloroacetyl chloride | 112.94 | Ammonia | 2-Chloroacetamide | 93.51 | 1.87 | 85-95% |
| 3.2.2 | 2-Chloroacetamide | 93.51 | Lawesson's Reagent | 2-Chloro-thioacetamide | 109.57 | 1.10 | 70-85% |
| 3.3 | Precursors from 3.1 & 3.2.2 | - | Methanol, Na₂CO₃ | This compound | 254.69 | 1.27 | 75-85% |
Physicochemical Properties of Final Product:
| Property | Value | Reference(s) |
| CAS Number | 89250-26-0 | [8][10] |
| Molecular Formula | C₁₀H₇ClN₂O₂S | [8] |
| Molecular Weight | 254.69 g/mol | [8] |
| Melting Point | 154.5 °C | [8] |
Conclusion
This guide outlines a robust and logical synthetic pathway for this compound based on the well-established Hantzsch thiazole synthesis. By providing detailed, adaptable experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The presented methodology is efficient, relies on readily accessible chemical transformations, and yields a versatile chemical intermediate for further scientific exploration.
References
- 1. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpsr.info [ijpsr.info]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
- 10. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic heterocyclic compound, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside relevant experimental considerations and biological context.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are crucial for understanding the compound's behavior in biological and chemical systems, aiding in formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂S | [1][] |
| Molecular Weight | 254.69 g/mol | [1][] |
| CAS Number | 89250-26-0 | [1] |
| Melting Point | 154.5 °C | [1] |
| Boiling Point (Predicted) | 406.2 ± 30.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 199.5 ± 24.6 °C | [1] |
| XLogP3 (Predicted) | 2.71 | [1] |
| pKa (Predicted) | 0.32 ± 0.10 | |
| Solubility | Soluble in DMSO (10 mM) | [] |
| Appearance | Solid powder | [] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical parameters are outlined below. These methodologies are based on established analytical techniques and can be adapted for the specific analysis of this compound.
Synthesis of this compound
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. An experimental protocol for its determination using the shake-flask method is as follows:
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4) and saturate it with n-octanol. Conversely, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of either the buffer-saturated n-octanol or the n-octanol-saturated buffer.
-
Partitioning: Mix the prepared solution with an equal volume of the other phase in a separatory funnel. Shake the funnel vigorously for a predetermined period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Acid Dissociation Constant (pKa)
The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at different pH values. A common method for its experimental determination is potentiometric titration:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., 50% ethanol-water) to ensure solubility.
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination from the titration data.
Biological Context and Signaling Pathways
This compound is sometimes referred to by the synonym "Astragalus polysaccharide" in commercial and some research contexts, although this is a misnomer as the compound is a synthetic molecule and not a polysaccharide from Astragalus. However, literature associated with "Astragalus polysaccharide" indicates immunomodulatory properties and involvement in specific signaling pathways. These effects are often attributed to the regulation of inflammatory responses.
Studies on "Astragalus polysaccharide" have shown that it can modulate the p38 Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways[4][5]. These pathways are crucial in regulating cellular processes such as inflammation, cell survival, and apoptosis. The immunomodulatory effects are thought to be mediated, in part, by the suppression of pro-inflammatory cytokines through the inhibition of the NF-κB and MAPK signaling pathways[6].
Experimental Workflow for Investigating Signaling Pathway Modulation
The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on a cellular signaling pathway.
Caption: Workflow for studying signaling pathway modulation.
p38 MAPK and PI3K/Akt Signaling Pathways
The following diagram illustrates the simplified signaling cascades of the p38 MAPK and PI3K/Akt pathways, which are reported to be modulated by "Astragalus polysaccharide".
Caption: p38 MAPK and PI3K/Akt signaling pathways.
References
- 1. echemi.com [echemi.com]
- 3. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Astragalus polysaccharide suppresses doxorubicin-induced cardiotoxicity by regulating the PI3k/Akt and p38MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole (CAS 89250-26-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data for this specific molecule, this guide outlines a plausible synthetic route and provides predicted spectral data based on the analysis of analogous structures.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below. This information is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 89250-26-0 | Sigma-Aldrich[1], BOC Sciences[2] |
| Molecular Formula | C₁₀H₇ClN₂O₂S | Sigma-Aldrich[1], BOC Sciences[2] |
| Molecular Weight | 254.69 g/mol | BOC Sciences[2] |
| Melting Point | 154.5 °C | Echemi[3] |
| Boiling Point | 406.2 ± 30.0 °C at 760 mmHg | BOC Sciences[2], Echemi[3] |
| Density | 1.439 ± 0.06 g/cm³ | BOC Sciences[2] |
| Appearance | Solid powder | BOC Sciences[2] |
| Solubility | Soluble in DMSO | BOC Sciences[2] |
Proposed Synthesis Protocol: Hantzsch Thiazole Synthesis
A reliable and common method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the proposed reactants are 2-bromo-1-(4-nitrophenyl)ethan-1-one and 2-chloroethanethioamide.
Reaction Scheme:
Where Ar = 4-nitrophenyl
Detailed Experimental Protocol:
-
Reactant Preparation:
-
2-bromo-1-(4-nitrophenyl)ethan-1-one: This starting material can be synthesized by the bromination of 4-nitroacetophenone.
-
2-chloroethanethioamide: This can be prepared from 2-chloroacetamide by thionation using Lawesson's reagent or phosphorus pentasulfide.
-
-
Condensation Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add 2-chloroethanethioamide (1 equivalent) to the solution.
-
The reaction mixture is then heated to reflux for several hours (typically 2-6 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified. A common method is recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Predicted Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.8 - 5.0 | Singlet | 2H | -CH₂Cl |
| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the thiazole ring |
| ~ 8.2 - 8.4 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~ 7.9 - 8.1 | Singlet | 1H | Thiazole C5-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~ 45 | -CH₂Cl |
| ~ 115 - 120 | Thiazole C5 |
| ~ 124 | Aromatic CH (ortho to nitro group) |
| ~ 128 | Aromatic CH (ortho to thiazole ring) |
| ~ 138 | Aromatic C (ipso- to thiazole ring) |
| ~ 148 | Aromatic C (ipso- to nitro group) |
| ~ 152 | Thiazole C4 |
| ~ 170 | Thiazole C2 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2960 - 2850 | Weak | Aliphatic C-H stretch (-CH₂Cl) |
| ~ 1600 - 1585 | Medium-Strong | C=C aromatic ring stretch |
| ~ 1520 - 1475 | Strong | Asymmetric N-O stretch (nitro group) |
| ~ 1470 - 1400 | Medium | C=N stretch (thiazole ring) |
| ~ 1350 - 1300 | Strong | Symmetric N-O stretch (nitro group) |
| ~ 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
| ~ 750 - 690 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
-
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI)
| m/z | Interpretation |
| 254/256 | [M]⁺˙ / [M+2]⁺˙ (Molecular ion peak with isotopic pattern for one chlorine atom) |
| 219 | [M - Cl]⁺ |
| 205 | [M - CH₂Cl]⁺ |
| 159 | [C₇H₄N₂O₂S]⁺˙ |
| 121 | [C₇H₄NO₂]⁺ |
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
References
Unraveling the Enigma: A Technical Whitepaper on the Presumed Mechanism of Action of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Disclaimer: The current body of scientific literature presents a significant challenge in definitively elucidating the mechanism of action for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole. A pervasive and critical error in several chemical databases and publications incorrectly conflates this synthetic small molecule with Astragalus Polysaccharide, a natural macromolecule with entirely different chemical and biological properties. This guide, therefore, focuses on the plausible mechanisms of action based on the known activities of structurally related thiazole derivatives, while highlighting the conspicuous absence of specific data for the target compound.
Executive Summary
This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities. While direct research on this specific molecule is sparse, the broader family of thiazole derivatives has demonstrated significant potential as anticancer and antimicrobial agents. The reactive chloromethyl group at the 2-position and the electron-withdrawing nitrophenyl group at the 4-position are key structural features that likely dictate its biological activity. This document synthesizes the available information on related compounds to propose a theoretical framework for its mechanism of action, intended for researchers, scientists, and drug development professionals.
The Thiazole Scaffold: A Foundation for Diverse Biological Activity
The thiazole ring is a core component in numerous FDA-approved drugs and biologically active molecules. Its derivatives are known to interact with a variety of biological targets, leading to activities such as:
-
Anticancer Activity: Many thiazole-containing compounds exhibit cytotoxicity against various cancer cell lines. Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.
-
Antimicrobial Activity: The thiazole moiety is present in several antimicrobial agents. The proposed mechanisms include disruption of the bacterial cell membrane and inhibition of essential microbial enzymes.
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit a range of enzymes, including kinases, proteases, and metabolic enzymes, which are often implicated in disease pathogenesis.
Postulated Mechanisms of Action for this compound
Based on the activities of analogous compounds, the following mechanisms are proposed for this compound. It is crucial to note that these are extrapolated and require experimental validation for this specific molecule.
Alkylating Agent Activity and Covalent Inhibition
The presence of a chloromethyl group suggests that the compound may act as an alkylating agent. This reactive group can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins or with nucleic acids.
Logical Workflow for Covalent Inhibition:
Caption: Proposed mechanism of covalent inhibition by alkylation.
Induction of Apoptosis
Thiazole derivatives have been documented to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
3.2.1 Intrinsic Apoptotic Pathway
This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c.
Caption: Postulated intrinsic (mitochondrial) apoptotic pathway.
3.2.2 Extrinsic Apoptotic Pathway
This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.
Potential Therapeutic Applications of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole: A Technical Guide for Researchers
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific biological activity or therapeutic targets of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole (CAS 89250-26-0). A significant and widespread error in multiple chemical databases incorrectly associates this synthetic molecule with Astragalus Polysaccharide, a natural product with a distinct chemical structure and biological profile. This guide, therefore, presents a prospective analysis based on the therapeutic potential inferred from structurally related compounds. The targets and pathways described herein are putative and require experimental validation for the specific molecule .
Introduction
The thiazole ring is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of clinically approved drugs with diverse therapeutic actions, including antimicrobial, anti-inflammatory, and anticancer effects. The molecule this compound incorporates several key structural motifs that suggest potential for significant biological activity. These include the thiazole heterocycle, a reactive chloromethyl group, and a 4-nitrophenyl moiety. While direct experimental data for this compound is absent, analysis of closely related analogues provides a strong rationale for investigating its potential in oncology and infectious diseases. This technical guide will explore these potential applications, summarizing quantitative data from relevant studies, detailing experimental protocols, and visualizing putative mechanisms of action.
Putative Therapeutic Area: Oncology
The most compelling evidence for the potential of this compound lies in the anticancer activity of compounds sharing the "chloro-(4-nitrophenyl)" pharmacophore. Research into 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones has demonstrated potent antimitotic activity.[][2] This suggests that the core structure of this compound could serve as a valuable starting point for the development of novel anticancer agents.
Potential Molecular Targets in Oncology
-
Tubulin Polymerization: Many thiazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Topoisomerase II: A study on a derivative of the aforementioned thiazolidinones identified Topoisomerase II as a molecular target. This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition is a clinically validated anticancer strategy.
-
VEGFR-2 Kinase: The vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a potential mechanism for thiazole derivatives to exert anti-tumor effects.[3]
Quantitative Data from Structurally Related Anticancer Compounds
The following table summarizes the in vitro anticancer activity of a highly potent analogue, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (compound 2h from Lesyk et al.), against a panel of human cancer cell lines.[][2] This data is presented to illustrate the potential potency of the core scaffold.
| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Leukemia | ||||
| MOLT-4 | Leukemia | < 0.01 | 0.02 | 48.1 |
| SR | Leukemia | < 0.01 | 0.01 | 63.8 |
| Colon Cancer | ||||
| SW-620 | Colon | 0.01 | 0.02 | 50.8 |
| CNS Cancer | ||||
| SF-539 | CNS | 0.01 | 0.03 | 55.0 |
| Melanoma | ||||
| SK-MEL-5 | Melanoma | < 0.01 | 0.02 | 52.1 |
| Mean Values | 1.57 | 13.3 | 65.0 |
-
GI50: Concentration resulting in 50% growth inhibition.
-
TGI: Concentration resulting in total growth inhibition.
-
LC50: Concentration resulting in 50% cell killing.
Putative Therapeutic Area: Antimicrobial and Antifungal Activity
The thiazole scaffold is present in numerous antimicrobial and antifungal agents. The mechanism of action for azole antifungals, a class to which thiazoles are related, often involves the inhibition of cytochrome P450 enzymes essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4]
Potential Molecular Targets in Mycology
-
Cytochrome P450 14α-demethylase (Erg11p): This enzyme is critical for ergosterol biosynthesis in fungi. Its inhibition leads to the accumulation of toxic sterol intermediates and disruption of membrane integrity.
Proposed Signaling Pathway for Anticancer Activity
// Nodes Thiazole [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubules [label="Microtubule Instability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticSpindle [label="Mitotic Spindle Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M_Arrest [label="G2/M Phase Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; TopoisomeraseII [label="Topoisomerase II", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Thiazole -> Tubulin [label="Inhibition"]; Tubulin -> Microtubules [style=dashed, arrowhead=none]; Microtubules -> MitoticSpindle; MitoticSpindle -> G2M_Arrest; G2M_Arrest -> Apoptosis;
Thiazole -> TopoisomeraseII [label="Inhibition"]; TopoisomeraseII -> DNA_Damage [style=dashed, arrowhead=none]; DNA_Damage -> Apoptosis;
Thiazole -> VEGFR2 [label="Inhibition"]; VEGFR2 -> Angiogenesis [style=dashed, arrowhead=none];
{rank=same; Tubulin; TopoisomeraseII; VEGFR2} {rank=same; Microtubules; DNA_Damage; Angiogenesis}
}
Caption: Putative anticancer mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of structurally related compounds are provided below. These protocols can serve as a starting point for the evaluation of this compound.
Synthesis of Thiazole Derivatives
A general method for synthesizing 4-aryl-1,3-thiazole derivatives involves the Hantzsch thiazole synthesis.
-
Protocol:
-
Dissolve an appropriate α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one) in a suitable solvent such as ethanol.
-
Add an equimolar amount of a thioamide (e.g., thioformamide, to yield an unsubstituted 2-position, which would then need to be chloromethylated in a subsequent step).
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize with a weak base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF-ethanol).[][2]
-
In Vitro Anticancer Activity Screening (NCI-60 Sulforhodamine B Assay)
This protocol is adapted from the standard NCI-60 screen used to evaluate the anticancer activity of novel compounds.
-
Protocol:
-
Cell Plating: Seed cells from a panel of human tumor cell lines (e.g., the NCI-60 panel) into 96-well microtiter plates at appropriate densities and incubate for 24 hours.
-
Compound Addition: Add the test compound (dissolved in DMSO and diluted with cell culture medium) in a series of five 10-fold dilutions to the plates and incubate for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Remove the unbound dye by washing five times with 1% (v/v) acetic acid and air dry.
-
Absorbance Measurement: Dissolve the bound stain in 10 mM Tris base solution and measure the absorbance at 515 nm using a plate reader.
-
Data Analysis: Calculate the percentage growth inhibition at each drug concentration and determine the GI50, TGI, and LC50 values.
-
Experimental Workflow for Anticancer Drug Screening
// Nodes Synthesis [label="Compound Synthesis & Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NCI60 [label="NCI-60 Cell Line Screen (SRB Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis (GI50, TGI, LC50)", fillcolor="#FBBC05", fontcolor="#202124"]; HitID [label="Hit Identification", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MoA [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis (Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; ApoptosisAssay [label="Apoptosis Assay (e.g., Annexin V)", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetAssay [label="Target-Based Assays (e.g., Kinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Xenograft Models", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Synthesis -> NCI60; NCI60 -> DataAnalysis; DataAnalysis -> HitID; HitID -> MoA; MoA -> CellCycle; MoA -> ApoptosisAssay; MoA -> TargetAssay; HitID -> InVivo;
}
Caption: A generalized workflow for anticancer drug discovery.
Conclusion
While there is a notable absence of direct experimental data for this compound, the structural alerts within the molecule, supported by substantial evidence from closely related analogues, strongly suggest its potential as a lead compound for the development of novel therapeutic agents. The most promising avenue for investigation appears to be in oncology, with tubulin polymerization, topoisomerase II, and VEGFR-2 representing high-priority putative targets. The antimicrobial and antifungal potential of the thiazole core also warrants investigation. The experimental protocols and workflows provided in this guide offer a robust framework for initiating the comprehensive biological evaluation of this compound. It is imperative that future research efforts focus on synthesizing and testing this molecule to validate these hypotheses and unlock its potential therapeutic value.
References
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, including its solubility and stability. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, adaptable experimental protocols for its thorough characterization. These methodologies are essential for researchers engaged in drug discovery, medicinal chemistry, and pharmaceutical development.
Physicochemical Properties
This compound is a solid, yellow powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂S | [1][2][] |
| Molecular Weight | 254.69 g/mol | [1][2][] |
| CAS Number | 89250-26-0 | [1][2] |
| Melting Point | 154.5 °C | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 199.5 ± 24.6 °C | [1] |
| Appearance | Solid powder | [] |
Solubility Profile
Currently, there is limited publicly available quantitative data on the solubility of this compound in various solvents. A single data point indicates a solubility of 10 mM in dimethyl sulfoxide (DMSO)[]. The aromatic nature of the compound, coupled with the presence of a polar nitro group, suggests that its solubility will vary significantly across different organic solvents and aqueous media.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the solubility of this compound in a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, and acetone).
Materials:
-
This compound (crystalline solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved material.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
Workflow for Solubility Determination:
Caption: Workflow for determining the equilibrium solubility of a compound.
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Forced degradation studies are employed to identify potential degradation products and pathways.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis
-
Hydrogen peroxide (H₂O₂) for oxidation
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Incubate at room temperature and elevated temperatures (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Incubate at room temperature.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at elevated temperatures (e.g., 60 °C).
-
Oxidative Degradation: Treat the stock solution with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.
-
-
Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.
References
An In-depth Technical Guide to 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole derivatives and their analogs, a class of heterocyclic compounds with significant therapeutic potential. This document covers their synthesis, biological activities, and mechanisms of action, with a focus on their anticancer and antimicrobial properties. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.
Introduction
Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The this compound scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. The presence of the reactive chloromethyl group at the 2-position allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR). The 4-(4-nitrophenyl) substituent is a key feature, often contributing to the biological activity of these molecules. This guide will delve into the synthesis of these compounds and explore their potent anticancer and antimicrobial activities, providing valuable insights for researchers in the field of drug discovery and development.
Synthesis of this compound Derivatives
The primary synthetic route to this compound and its analogs is the Hantzsch thiazole synthesis.[1][2][3] This versatile method involves the condensation reaction between an α-haloketone and a thioamide.
General Synthetic Workflow
The synthesis typically proceeds as outlined in the workflow diagram below. The initial step involves the reaction of a suitable thioamide with an α-haloketone to form a thiazoline intermediate, which then dehydrates to yield the final thiazole product.
References
In Vitro Cytotoxicity of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole: A Review of Available Data
While some databases and chemical suppliers list the compound and may allude to potential anticancer or biological activities, they do not provide the in-depth experimental data required for a thorough technical assessment. Searches for scholarly articles detailing its effects on cell viability, apoptosis induction, or specific signaling pathways have not yielded specific results for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.
There appears to be a recurring discrepancy in some literature, where this synthetic compound is erroneously cross-referenced with Astragalus Polysaccharide, a natural product with known immunomodulatory and anticancer properties. These are chemically distinct entities, and any biological data attributed to Astragalus Polysaccharide should not be extrapolated to this compound.
Data Presentation
Due to the absence of quantitative in vitro cytotoxicity data from peer-reviewed sources, a summary table of IC50 values cannot be provided at this time.
Experimental Protocols
Detailed experimental methodologies for key cytotoxicity assays (e.g., MTT, XTT, LDH assays) specifically for this compound are not described in the available literature. For researchers planning to investigate the cytotoxicity of this compound, a general experimental workflow is suggested below. This workflow represents a standard approach and would need to be optimized for the specific cell lines and research questions.
General Experimental Workflow for In Vitro Cytotoxicity Screening
An In-depth Technical Guide to 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research chemical 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, including its chemical and physical properties, synthesis, and potential biological significance based on related compounds. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery.
Introduction and Chemical Identity
This compound is a substituted thiazole derivative. The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms, which is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] The presence of a reactive chloromethyl group at the 2-position and a nitrophenyl group at the 4-position makes this compound a versatile intermediate for further chemical modifications and a candidate for biological screening.
It is important to note that some chemical databases erroneously list "Astragalus Polysacharin" as a synonym for this compound.[2] Astragalus polysaccharide is a natural biopolymer with a distinct chemical structure and biological profile. This guide pertains exclusively to the synthetic thiazole derivative.
Chemical and Physical Properties
The known chemical and physical properties of this compound are summarized in the table below.[3][]
| Property | Value |
| CAS Number | 89250-26-0 |
| Molecular Formula | C₁₀H₇ClN₂O₂S |
| Molecular Weight | 254.69 g/mol |
| Appearance | Solid powder |
| Melting Point | 154.5 °C |
| Boiling Point | 406.2 ± 30.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO (10 mM) |
Synthesis
The most probable synthetic route for this compound is the Hantzsch thiazole synthesis.[5] This well-established method involves the condensation of a thioamide with an α-haloketone.
Proposed Synthetic Pathway
The synthesis would likely proceed in two main steps:
-
Formation of 2-chloro-N-hydroxy-ethanimidoyl chloride: This intermediate can be synthesized from chloroacetonitrile.
-
Hantzsch Condensation: The intermediate is then reacted with 4-nitrothiobenzamide to yield the final product.
A logical workflow for this synthesis is depicted in the following diagram.
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)
Materials:
-
Chloroacetonitrile
-
Hydroxylamine hydrochloride
-
4-nitrothiobenzamide
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., triethylamine, sodium acetate)
Procedure:
-
Synthesis of 2-chloro-N-hydroxy-ethanimidoyl chloride: Chloroacetonitrile is reacted with hydroxylamine hydrochloride in a suitable solvent. The reaction mixture is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC). The intermediate is then isolated.
-
Hantzsch Condensation: The isolated intermediate and 4-nitrothiobenzamide are dissolved in a suitable solvent. A base is added, and the mixture is heated under reflux for several hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into cold water. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford the pure this compound.
Biological Potential and Context from Related Compounds
Anticancer Activity of Related Thiazole Derivatives
Numerous studies have demonstrated the potent anticancer activity of various thiazole derivatives. For instance, certain pyrano[2,3-d]thiazole derivatives bearing a 4-nitrophenyl group have shown significant cytotoxicity against various cancer cell lines.[6] The IC₅₀ values for a related compound are presented below.
| Cell Line | IC₅₀ (µg/mL) |
| HepG-2 (Liver Cancer) | 14.05 |
| MCF-7 (Breast Cancer) | 17.77 |
| Hela (Cervical Cancer) | 29.65 |
| HCT-116 (Colon Cancer) | 32.68 |
| WI-38 (Normal Fibroblasts) | 36.17 |
Data from a study on a 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile.[6]
The mechanism of action for some of these anticancer thiazole derivatives has been linked to the inhibition of key enzymes involved in cell proliferation and DNA replication, such as topoisomerase II.[6]
The potential mechanism of action involving topoisomerase II inhibition is illustrated below.
Caption: Inhibition of Topoisomerase II by thiazole derivatives can lead to cell cycle arrest and apoptosis.
Antimicrobial Activity of Thiazole Scaffolds
The thiazole nucleus is also a core component of many antimicrobial agents. Thiazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7][8] The antimicrobial efficacy is often attributed to the ability of the thiazole ring system to interact with essential microbial enzymes or cellular structures.
Applications in Research
Given the reactive chloromethyl group at the 2-position, this compound is an excellent candidate for use as a synthetic intermediate in the development of more complex molecules with potential therapeutic applications. The chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of larger molecular scaffolds.
Workflow for Derivatization
A general workflow for the use of this compound as a synthetic intermediate is presented below.
Caption: Use of the title compound as an intermediate for synthesizing new derivatives for biological screening.
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
References
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 89250-26-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 5. synarchive.com [synarchive.com]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius | PLOS One [journals.plos.org]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Introduction Thiazole derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core structure of many pharmacologically active agents.[1][2] They are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-HIV, and anticancer properties.[1][3] The synthesis of substituted thiazoles is a cornerstone of many drug discovery and development programs.[2]
This document provides a detailed protocol for the synthesis of a specific derivative, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, via the Hantzsch thiazole synthesis. The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring, which involves the condensation reaction between an α-haloketone and a thioamide.[4][5] This method is valued for its simplicity and generally high yields.[4]
Principle of the Method The synthesis proceeds in two primary stages:
-
α-Halogenation of the Ketone: The synthesis begins with the bromination of 4-nitroacetophenone at the α-carbon position to yield the intermediate α-haloketone, 2-bromo-1-(4-nitrophenyl)ethanone.
-
Hantzsch Thiazole Condensation: The resulting 2-bromo-1-(4-nitrophenyl)ethanone is then reacted with 2-chloroethanethioamide. The reaction mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the final aromatic thiazole ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. | Amount |
| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 1.0 | 16.5 g |
| Bromine (Br₂) | Br₂ | 159.81 | 1.0 | 16.0 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 100 mL |
| 2-Chloroethanethioamide | C₂H₄ClNS | 109.58 | 1.0 | 11.0 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 200 mL |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Safety Precautions:
-
This protocol involves hazardous chemicals. All steps must be performed inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
α-haloketones are lachrymators and skin irritants. Avoid inhalation and direct contact.[6]
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Procedure
Stage 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (α-haloketone intermediate)
-
Dissolve 16.5 g (0.1 mol) of 4-nitroacetophenone in 100 mL of glacial acetic acid in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the flask in an ice bath.
-
Slowly add 16.0 g (0.1 mol) of bromine from the dropping funnel to the stirred solution over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
The crude 2-bromo-1-(4-nitrophenyl)ethanone will precipitate as a solid.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold water to remove acetic acid, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be purified by recrystallization from ethanol if necessary.
Stage 2: Hantzsch Synthesis of this compound
-
In a 500 mL round-bottom flask, combine the 2-bromo-1-(4-nitrophenyl)ethanone (from Stage 1, approx. 0.1 mol) and 11.0 g (0.1 mol) of 2-chloroethanethioamide.
-
Add 200 mL of 95% ethanol to the flask and add a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 400 mL of cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
The crude product will precipitate out of the solution. Allow the precipitate to fully form by letting the mixture stand in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash the filter cake with plenty of cold water.[4]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product, this compound.
-
Dry the purified crystals, determine the mass, and calculate the percent yield. Characterize the final product using techniques such as NMR spectroscopy and melting point determination.[4]
Visualizations
Caption: Workflow diagram for the two-stage synthesis of the target thiazole derivative.
Caption: Simplified logical pathway of the Hantzsch thiazole synthesis mechanism.
References
- 1. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for Thiazole Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. This document provides an overview of the application of thiazole derivatives, particularly those bearing a nitrophenyl substituent, in anticancer research. Due to the limited specific research on 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, this document focuses on the broader class of nitrophenyl-substituted thiazoles to provide a foundational understanding for researchers. The protocols and data presented are based on studies of structurally related compounds and should be adapted and validated for specific molecules of interest.
Data Presentation: Cytotoxicity of Nitrophenyl-Substituted Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives bearing a nitrophenyl group against different cancer cell lines. This data is compiled from multiple studies and illustrates the potential of this class of compounds as anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |
| Compound 12 | Ovarian Cancer (OVCAR-4) | 1.569 ± 0.06 | Alpelisib | 0.061 ± 0.003 |
| Compound 27 | Liver Cancer (HepG2) | 0.62 ± 0.34 | Sorafenib | 1.62 ± 0.27 |
| Compound 5b | Colon Cancer (HT29) | 2.01 | - | - |
| Thiazole derivative 11d | Breast Cancer (MCF-7) | > 38 | Cisplatin | 13.3 ± 0.61 |
Experimental Protocols
MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualizations
Caption: Experimental workflow for the evaluation of thiazole derivatives in anticancer research.
Caption: Proposed intrinsic apoptosis pathway induced by nitrophenyl-thiazole derivatives.
Caption: Diagram illustrating G2/M phase cell cycle arrest induced by certain thiazole derivatives.
Application Notes and Protocols: 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against a panel of bacterial and fungal strains. This data is provided to illustrate the potential antimicrobial spectrum and potency of compounds structurally related to 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.
Table 1: Antibacterial Activity of Representative Thiazole Derivatives (MIC in µg/mL)
| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Phenyl-1,3-thiazole Derivatives | 125 - 150 | - | 125 - 150 | - | [3] |
| Benzo[d]thiazole Derivatives | 50 - 75 | - | 50 - 75 | - | [3] |
| Thiazole-Quinolinium Derivatives | 1 - 32 | - | 0.5 - 64 | >64 | [4] |
| 2-(Pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles | 1.9 - 7.8 | - | >25 | >25 | [2] |
Table 2: Antifungal Activity of Representative Thiazole Derivatives (MIC in µg/mL)
| Compound Type | Candida albicans | Aspergillus niger | Reference |
| 2-Phenyl-1,3-thiazole Derivatives | - | 125 - 150 | [3] |
| Benzo[d]thiazole Derivatives | - | 50 - 75 | [3] |
| Thiazole-Based Piperazine Derivatives | 32 - 128 | - | [5] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. These are standard methodologies widely used in antimicrobial research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and DMSO)
-
Spectrophotometer or microplate reader
2. Preparation of Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1024 µg/mL.
-
Prepare a stock solution of the positive control antibiotic in a suitable solvent.
3. Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
4. Assay Procedure:
-
Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate, typically from 1024 µg/mL to 2 µg/mL.[5]
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth, inoculum, and control antibiotic) and a negative control (broth and inoculum with DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
5. Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the absorbance at 600 nm.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
1. Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Petri dishes
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tips
2. Assay Procedure:
-
Prepare and sterilize MHA or SDA and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at various concentrations into the wells.
-
Also, add a positive control antibiotic and a negative control (DMSO) to separate wells.
-
Allow the plates to stand for a pre-diffusion time of 1-2 hours at room temperature.
-
Incubate the plates under the same conditions as described in Protocol 1.
3. Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Potential Mechanisms of Antimicrobial Action of Thiazole Derivatives
Caption: Potential microbial targets.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in cell culture assays. The information is based on the activities of structurally related thiazole derivatives, which have shown promise in cancer research.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including anticancer properties.[1][2][3][4] The thiazole ring is a key structural motif in a number of clinically used drugs. Derivatives of 1,3-thiazole have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][5][6] The presence of a nitrophenyl group in such molecules can contribute to their cytotoxic effects.
While specific data on this compound is limited, this document provides protocols and expected outcomes based on the study of analogous compounds. These notes are intended to serve as a starting point for researchers investigating the biological effects of this specific molecule.
Data Presentation: Anticancer Activity of a Structurally Related Thiazole Derivative
To provide a quantitative context for the potential efficacy of this compound, the following table summarizes the growth inhibition data for a structurally similar compound, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, against a panel of 60 human cancer cell lines (NCI60).
Table 1: Mean GI50 and TGI Values for a Structurally Related Thiazole Compound
| Parameter | Mean Value (µM) |
| GI50 | 1.57 |
| TGI | 13.3 |
Data extracted from a study on a related ciminalum-thiazolidinone hybrid molecule.[7]
Experimental Protocols
Here are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)[1][3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)[]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[] Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing various concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Culture cells in appropriate plates or flasks and treat with this compound at the desired concentrations for a specific time.
-
Cell Lysis: Harvest the cells and lyse them according to the manufacturer's protocol for the caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford assay).
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in apoptosis, such as Bax and Bcl-2.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the compound, harvest, and lyse them in RIPA buffer. Quantify the protein concentration.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Visualizations
Proposed Signaling Pathway for Thiazole-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by a thiazole derivative.
Experimental Workflow for Evaluating Anticancer Activity
Caption: General workflow for assessing the anticancer effects of the compound.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole. The protocols outlined below are based on established analytical techniques for thiazole derivatives and are intended to serve as a guide for researchers in academic and industrial settings.
Introduction
This compound is a substituted thiazole derivative. Thiazole rings are significant structural motifs in many pharmaceutical compounds.[1][2] Accurate and robust analytical methods are crucial for the identity, purity, and stability assessment of such compounds during drug discovery and development. This document details the application of various analytical techniques for the comprehensive characterization of this specific molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 89250-26-0 | [3][][5] |
| Molecular Formula | C₁₀H₇ClN₂O₂S | [] |
| Molecular Weight | 254.69 g/mol | [] |
| Appearance | Solid powder | [] |
| Melting Point | 154.5 °C | [5] |
| Boiling Point | 406.2 ± 30.0 °C (at 760 Torr) | [] |
| Solubility | Soluble in DMSO (10 mM) | [] |
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the complete characterization of this compound. The following sections detail the experimental protocols for the key analytical techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the compound and for its quantification. A reversed-phase HPLC method is generally suitable for thiazole derivatives.[6]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is recommended. A starting gradient could be 30:70 (Acetonitrile:Water) moving to 85:15 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Based on the chromophores present (nitrophenyl and thiazole rings), a wavelength between 254 nm and 348 nm should be evaluated for optimal sensitivity.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on the specific HPLC conditions, but expected to be in the range of 10-15 minutes with the suggested gradient. |
| Purity (%) | To be determined by peak area percentage. |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of the compound's identity.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous peak assignment.
-
Predicted Spectroscopic Data:
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures.[1][7][8]
Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 2H | Protons on the nitrophenyl ring ortho to the nitro group |
| ~8.1 | d | 2H | Protons on the nitrophenyl ring meta to the nitro group |
| ~7.8 | s | 1H | Thiazole ring proton |
| ~5.0 | s | 2H | Chloromethyl protons (-CH₂Cl) |
Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Thiazole C2 |
| ~150 | Thiazole C4 |
| ~148 | Nitrophenyl C-NO₂ |
| ~140 | Nitrophenyl C-Thiazole |
| ~129 | Nitrophenyl CH |
| ~124 | Nitrophenyl CH |
| ~118 | Thiazole C5 |
| ~45 | Chloromethyl C (-CH₂Cl) |
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600 | C=N stretching (thiazole ring) |
| ~1520 and ~1340 | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1450 | Aromatic C=C stretching |
| ~750 | C-Cl stretching |
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is expected to be suitable for this compound.
Expected Mass Spectrometry Data:
| m/z Value | Assignment |
| ~255/257 | [M+H]⁺ isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) |
| ~277/279 | [M+Na]⁺ isotopic pattern |
| Other fragments | Fragmentation pattern would likely involve the loss of the chloromethyl group and cleavage of the thiazole ring.[9] |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and melting behavior of the compound.[2]
Experimental Protocol:
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation: A few milligrams (2-5 mg) of the sample are placed in an aluminum pan.
-
Heating Rate: A standard heating rate of 10 °C/min.
-
Atmosphere: Nitrogen or air.
Expected Thermal Analysis Data:
| Technique | Expected Observation |
| DSC | A sharp endothermic peak corresponding to the melting point (~154.5 °C). |
| TGA | Onset of decomposition at a temperature above the melting point, indicating thermal stability. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Caption: Workflow for the characterization of the target compound.
Relationship of Analytical Methods
This diagram shows the logical relationship and the information obtained from each analytical technique.
Caption: Interrelation of analytical methods and derived information.
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and stability of this compound, which is critical for its potential development as a pharmaceutical agent. The provided protocols and predicted data serve as a valuable resource for researchers working with this and structurally related molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 89250-26-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that are foundational to many pharmacologically active agents.[1][2] These compounds are known to exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[3][4] 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is a thiazole derivative with potential therapeutic applications, including anti-tumor, anti-viral, and neuroprotective effects.[5] However, like many potent heterocyclic compounds, its clinical translation may be hampered by poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy.[6][7]
Developing advanced drug delivery systems for such molecules is crucial to overcome these limitations.[8][9] Nanoparticle-based systems, for instance, can enhance the solubility and bioavailability of hydrophobic drugs, provide sustained release, and potentially target therapeutic agents to specific sites, such as tumors, thereby increasing efficacy and reducing systemic toxicity.[10][11]
These application notes provide a comprehensive overview and detailed protocols for the development and in vitro evaluation of a nanoparticle-based drug delivery system for this compound, using poly(lactic-co-glycolic acid) (PLGA) as a biodegradable polymer matrix.
Key Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol details the nanoprecipitation method for encapsulating the hydrophobic drug within PLGA nanoparticles.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Acetone (ACS grade)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone. This is the organic phase.
-
Prepare a 1% (w/v) PVA solution in 20 mL of deionized water. This is the aqueous phase.
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at 600 rpm.
-
Add the organic phase dropwise to the stirring aqueous phase.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of acetone.
-
Further remove the acetone using a rotary evaporator under reduced pressure.
-
Collect the resulting nanoparticle suspension.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable medium (e.g., deionized water or PBS) for storage or lyophilize for long-term stability.
Protocol 2: Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size, PDI, and zeta potential.
-
Perform measurements in triplicate.
B. Drug Loading Content (LC) and Encapsulation Efficiency (EE):
-
Accurately weigh a specific amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DMSO or acetonitrile) to break them apart and release the encapsulated drug.
-
Determine the concentration of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate LC and EE using the following formulas:
-
LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Data Presentation: Nanoparticle Characterization
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Loading Content (%) | Encapsulation Efficiency (%) |
| TZN-NP-01 | 185.3 ± 5.2 | 0.15 ± 0.02 | -22.4 ± 1.8 | 8.9 ± 0.7 | 89.2 ± 3.5 |
| Placebo-NP | 179.8 ± 4.7 | 0.13 ± 0.03 | -24.1 ± 2.1 | - | - |
Data are presented as mean ± standard deviation (n=3).
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release profile of the drug from the nanoparticles.[12]
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath
-
HPLC system for analysis
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles (e.g., equivalent to 2 mg of the drug) in 2 mL of PBS.
-
Transfer the suspension into a pre-soaked dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing 50 mL of PBS (the release medium) at 37°C.
-
Place the beaker in a shaking incubator set at 100 rpm to ensure continuous agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium.[12]
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.[12][13]
-
Analyze the drug concentration in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation: Cumulative Drug Release Profile
| Time (hours) | Cumulative Release (%) - Free Drug | Cumulative Release (%) - TZN-NP-01 |
| 0 | 0 | 0 |
| 1 | 45.2 ± 3.1 | 10.5 ± 1.2 |
| 4 | 88.9 ± 4.5 | 22.8 ± 2.1 |
| 8 | 95.1 ± 2.8 | 35.4 ± 2.5 |
| 12 | 96.3 ± 3.0 | 46.7 ± 3.3 |
| 24 | - | 60.1 ± 4.0 |
| 48 | - | 75.3 ± 3.8 |
| 72 | - | 84.6 ± 4.2 |
Data are presented as mean ± standard deviation (n=3).
Protocol 4: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15]
Materials:
-
Human breast cancer cell line (e.g., MCF-7)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free this compound solution in DMSO
-
TZN-NP-01 and Placebo-NP suspensions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the free drug, TZN-NP-01, and placebo nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include untreated cells as a control.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Data Presentation: In Vitro Cytotoxicity (IC50 Values)
| Compound/Formulation | IC50 on MCF-7 cells (µM) |
| Free this compound | 15.8 ± 1.3 |
| TZN-NP-01 | 8.2 ± 0.9 |
| Placebo-NP | > 100 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Overall experimental workflow for nanoparticle formulation and evaluation.
References
- 1. imp.kiev.ua [imp.kiev.ua]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation | Semantic Scholar [semanticscholar.org]
- 4. 2023, vol 21, issue 1, p.0209-0232 Abstract [imp.kiev.ua]
- 5. This compound | 89250-26-0 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. opentrons.com [opentrons.com]
Application Notes and Protocols for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo animal studies for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole are not extensively documented in publicly available literature. The following application notes and protocols are constructed based on the known biological activities of structurally similar thiazole derivatives. These are intended to serve as a foundational guide for researchers initiating studies with this specific compound.
Important Note on Compound Identity: Several commercial suppliers incorrectly list this compound (CAS 89250-26-0) with the synonym "Astragalus Polysaccharide".[1] These are fundamentally different molecules. This compound is a synthetic heterocyclic small molecule, whereas Astragalus polysaccharide is a natural biopolymer extracted from plants. The biological data associated with Astragalus polysaccharide should not be attributed to this thiazole derivative.
Application Notes
Introduction and Background
Thiazole is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Derivatives of the thiazole ring are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal effects.[2][3][4][5][6] The 4-phenylthiazole moiety, in particular, has been a key feature in compounds designed as inhibitors of various enzymes and signaling pathways.[7][8] The presence of a 4-nitrophenyl group suggests potential for electron-withdrawing interactions, while the 2-chloromethyl group provides a reactive site for potential covalent interactions or further chemical modification.
Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Oncology: Thiazole derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines.[3][9] Some act as tubulin polymerization inhibitors or target specific kinases.[10][11]
-
Inflammation: Many thiazole-containing compounds exhibit significant anti-inflammatory properties, with some acting as dual COX-2/5-LOX inhibitors.[4][12]
Physicochemical and Toxicological Profile
A summary of the available data for this compound and toxicity data for a representative thiazole derivative are presented below. Preliminary toxicity studies are crucial before commencing efficacy studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 89250-26-0 | [1] |
| Molecular Formula | C₁₀H₇ClN₂O₂S | [1] |
| Molecular Weight | 254.69 g/mol | [1] |
| Melting Point | 154.5 °C |[1] |
Table 2: Representative Acute Toxicity Data for a Thiazole Derivative
| Compound | Animal Model | LD₅₀ | Observed Effects | Reference |
|---|---|---|---|---|
| N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine | Syrian Hamster | 1000 mg/kg (Oral) | Liver damage (hypertrophy, necrosis, steatosis), renal injuries (congestion, nephrosis). | [13] |
Note: This data is for a different thiazole derivative and should be used only as a preliminary guide. A full toxicological workup for this compound is required.
Proposed Signaling Pathway
Many thiazole-based anticancer agents function by inducing programmed cell death, or apoptosis. A plausible mechanism involves the inhibition of key survival proteins, leading to the activation of the caspase cascade.
Caption: A potential apoptotic pathway initiated by a thiazole derivative.
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the in vivo efficacy of this compound (referred to as "Test Compound") in anticancer and anti-inflammatory models.
Protocol 1: Anticancer Efficacy in a Human Tumor Xenograft Model
This protocol outlines the procedure for assessing the antitumor activity of the Test Compound using a cell line-derived xenograft (CDX) model in immunodeficient mice.[14]
3.1.1 Materials
-
Immunodeficient mice (e.g., NOD/SCID or Nude, 6-8 weeks old)
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[10]
-
Matrigel
-
Test Compound, vehicle (e.g., 0.5% CMC-Na or 10% DMSO/90% corn oil), and a positive control (standard-of-care chemotherapy)
-
Calipers, syringes, gavage needles
-
Anesthetic and euthanasia agents
3.1.2 Experimental Workflow
Caption: General experimental workflow for a xenograft efficacy study.
3.1.3 Procedure
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week.
-
Tumor Implantation: Resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10⁶ cells (in 0.1 mL) into the right flank of each mouse.[14]
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-5 days post-implantation. Use calipers to measure tumor length (L) and width (W). Calculate tumor volume (V) using the formula: V = (L x W²) / 2.[14]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Paclitaxel)
-
Group 3-5: Test Compound at low, medium, and high doses.
-
-
Treatment Administration: Administer treatments as per the defined schedule (e.g., daily oral gavage for 21 days).
-
Monitoring: Measure tumor volume and body weight twice weekly as indicators of efficacy and toxicity, respectively.
-
Endpoint: Euthanize mice if tumors exceed a predetermined volume (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%.[14] At the end of the study, collect tumors for further analysis (e.g., histology, biomarker analysis).
3.1.4 Data Analysis
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Analyze statistical significance using appropriate tests (e.g., ANOVA with post-hoc tests).
Table 3: Hypothetical In Vivo Anticancer Efficacy Data (Example)
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1850 ± 210 | - | +5.2 |
| Positive Control (e.g., Paclitaxel 10 mg/kg) | 450 ± 95 | 75.7 | -8.5 |
| Test Compound (25 mg/kg) | 1200 ± 150 | 35.1 | +2.1 |
| Test Compound (50 mg/kg) | 780 ± 110 | 57.8 | -1.5 |
| Test Compound (100 mg/kg) | 510 ± 105 | 72.4 | -6.3 |
Note: This table presents illustrative data. Actual results will vary.
Protocol 2: Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol is a standard and highly reproducible model for evaluating acute, non-immune inflammation in rats.[15][16]
3.2.1 Materials
-
Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test Compound, vehicle, and a positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes, gavage needles
3.2.2 Procedure
-
Acclimatization and Fasting: Acclimatize rats for one week. Fast animals overnight before the experiment with free access to water.[16]
-
Grouping: Divide animals into treatment groups (n=6 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (Indomethacin)
-
Group 3-5: Test Compound at low, medium, and high doses.
-
-
Compound Administration: Administer the Test Compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.[16]
3.2.3 Data Analysis
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline (0 hr) volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group, typically at the 3-hour time point.
-
Analyze data for statistical significance (e.g., using ANOVA).
Table 4: Hypothetical In Vivo Anti-inflammatory Efficacy Data (Example)
| Treatment Group (Dose) | Mean Paw Volume Increase at 3 hr (mL) | Edema Inhibition at 3 hr (%) |
|---|---|---|
| Vehicle Control | 0.85 ± 0.09 | - |
| Positive Control (Indomethacin 10 mg/kg) | 0.28 ± 0.05 | 67.1 |
| Test Compound (25 mg/kg) | 0.62 ± 0.07 | 27.1 |
| Test Compound (50 mg/kg) | 0.45 ± 0.06 | 47.1 |
| Test Compound (100 mg/kg) | 0.33 ± 0.04 | 61.2 |
Note: This table presents illustrative data. Actual results will vary.
References
- 1. This compound | 89250-26-0 [chemicalbook.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening with 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, possesses a reactive chloromethyl group, suggesting its potential as a covalent inhibitor, and a 4-nitrophenyl moiety, which has been associated with various pharmacological effects.[4] These structural features make it an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This document provides detailed application notes and protocols for a hypothetical HTS campaign designed to identify and characterize the inhibitory activity of this compound against a putative cancer target, Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers. The protocols outlined below are based on established HTS principles and can be adapted for other biological targets.[5][6]
Hypothetical Biological Target: Epidermal Growth Factor Receptor (EGFR)
For the purpose of these application notes, we will consider the Epidermal Growth Factor Receptor (EGFR) as the biological target for this compound. The rationale for selecting EGFR is its well-established role in cancer and the presence of a cysteine residue (Cys797) in its active site, which is a potential target for covalent inhibitors. The chloromethyl group of the thiazole compound could potentially form a covalent bond with this cysteine residue, leading to irreversible inhibition of EGFR signaling.
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of the thiazole compound.
Experimental Protocols
High-Throughput Screening (HTS) Protocol: EGFR Kinase Assay
This protocol describes a biochemical HTS assay to screen for inhibitors of EGFR kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly-Glu-Tyr (pEY) peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
ATP
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control, dissolved in DMSO)
-
DMSO (negative control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume black plates
-
HTS-compatible plate reader with TR-FRET capability
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and staurosporine in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of EGFR enzyme and pEY substrate in assay buffer.
-
Dispense 10 µL of the enzyme/substrate mix into each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Dispense 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing Eu-Ab in a suitable buffer.
-
Dispense 5 µL of the detection mix to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (acceptor) and 665 nm (donor).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) for each well.
-
Hit Confirmation and IC₅₀ Determination
Procedure:
-
Fresh Compound Dilutions: Prepare a fresh 10-point, 3-fold serial dilution of this compound in DMSO.
-
Assay Performance: Repeat the HTS kinase assay protocol with the fresh compound dilutions in triplicate.
-
Data Analysis:
-
Normalize the data using the positive (staurosporine) and negative (DMSO) controls.
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of EGFR-Dependent Cell Proliferation
Materials:
-
A431 human epidermoid carcinoma cell line (overexpresses EGFR)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Gefitinib (positive control, dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed A431 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compound and gefitinib in culture medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Determine the IC₅₀ for inhibition of cell proliferation as described for the biochemical assay.
Quantitative Data Summary
The following table summarizes hypothetical data from the described experiments.
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | EGFR Kinase | TR-FRET | 0.85 |
| This compound | A431 Cells | Cell Viability | 1.2 |
| Staurosporine (Control) | EGFR Kinase | TR-FRET | 0.015 |
| Gefitinib (Control) | A431 Cells | Cell Viability | 0.020 |
Experimental Workflow
Caption: High-throughput screening workflow from primary screen to lead optimization.
Conclusion
The provided application notes and protocols outline a comprehensive, albeit hypothetical, framework for the high-throughput screening of this compound. By leveraging the known biological activities of the thiazole scaffold and the reactive nature of its substituents, a targeted HTS campaign against a plausible target like EGFR can be designed and executed. The detailed protocols for biochemical and cell-based assays, along with the structured presentation of potential data and workflows, serve as a valuable resource for researchers in the field of drug discovery and development. These methodologies can be adapted to explore the therapeutic potential of this and similar compounds against a variety of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis of this compound can arise from several factors. Consider the following troubleshooting steps:
-
Reagent Quality:
-
4-Nitrothiobenzamide: Ensure it is pure and dry. Impurities can lead to side reactions. It can be synthesized from 4-nitrobenzonitrile and thioacetic acid.[1]
-
1,3-Dichloroacetone: This reagent is susceptible to degradation. Use freshly opened or purified 1,3-dichloroacetone. Purity can be checked by GC-MS or NMR.
-
-
Reaction Conditions:
-
Solvent: Anhydrous ethanol is a common solvent for this reaction. Ensure the solvent is completely dry, as water can interfere with the reaction.
-
Temperature: The reaction is typically carried out at reflux temperature.[1] Ensure the reaction mixture is heated adequately and consistently.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion of starting materials, while excessively long reaction times may lead to the formation of degradation products.
-
-
Work-up Procedure:
-
The product is often isolated by precipitation upon pouring the reaction mixture into water.[1] Ensure the volume of water is sufficient to induce complete precipitation. Cooling the mixture on an ice bath can further improve precipitation.
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
A2: The presence of multiple spots on your TLC plate suggests the formation of side products. The most common impurities in this synthesis include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 4-nitrothiobenzamide and 1,3-dichloroacetone.
-
Bis-thiazole Formation: 1,3-Dichloroacetone has two reactive chloromethyl groups. It is possible for it to react with two molecules of 4-nitrothiobenzamide, leading to the formation of a bis-thiazole byproduct. To minimize this, a slight excess of 1,3-dichloroacetone can be used.
-
Hydroxymethyl Thiazole: If there is moisture in the reaction, the chloromethyl group of the product can be hydrolyzed to a hydroxymethyl group.
-
Alternative Cyclization Products: While less common, alternative cyclization pathways can lead to isomeric impurities.
Q3: I am having difficulty purifying the final product. What purification methods are recommended?
A3: Purifying this compound can be challenging due to the presence of polar byproducts. The following methods can be employed:
-
Recrystallization: This is the most common method for purifying the crude product. A suitable solvent system, such as ethanol or ethyl acetate/hexane, should be used.[1] Experiment with different solvent systems to achieve the best results.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from impurities.[2][3]
-
Distillation: For some chloromethylthiazole derivatives, distillation under reduced pressure is a viable purification method, particularly for removing non-volatile impurities.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While the exact yield can vary depending on the specific reaction conditions and purity of reagents, a similar synthesis of a halogenated nitrophenyl-thiazole derivative reported a yield as high as 92%.[1] With careful optimization, a good yield for this synthesis should be achievable.
Q2: What is the general mechanism for the Hantzsch thiazole synthesis?
A2: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (in this case, 1,3-dichloroacetone) with a thioamide (4-nitrothiobenzamide). The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Q3: Are there any specific safety precautions I should take when handling 1,3-dichloroacetone?
A3: Yes, 1,3-dichloroacetone is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Reactants | 4-Nitrothiobenzamide, 1,3-Dichloroacetone | Inferred |
| Solvent | Absolute Ethanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 2 hours (monitor by TLC) | [1] |
| Work-up | Precipitation in water, filtration | [1] |
| Purification | Recrystallization from ethanol | [1] |
| Reported Yield (for a similar compound) | 92% | [1] |
Experimental Protocols
Synthesis of 4-Nitrothiobenzamide
This protocol is adapted from a similar synthesis.[1]
-
In a round-bottom flask, dissolve 4-nitrobenzonitrile (0.1 mol) in 1,2-dichloroethane.
-
Add thioacetic acid (0.1 mol) and boron trifluoride diethyl etherate (0.1 mol) to the solution.
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Reflux the mixture for 1 hour at 80°C.
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Cool the reaction mixture and quench with 1 N hydrochloric acid.
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Extract the product with dichloromethane.
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Evaporate the solvent under reduced pressure to obtain the crude 4-nitrothiobenzamide.
-
Recrystallize the crude product from ethyl acetate.
Synthesis of this compound
This protocol is based on a similar Hantzsch thiazole synthesis.[1]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrothiobenzamide (0.1 mol) in absolute ethanol.
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Add 1,3-dichloroacetone (0.11 mol, 1.1 equivalents) to the solution.
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Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Filter the precipitate and wash it with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Reaction mechanism for the Hantzsch synthesis of the target thiazole.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 3. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 4. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Technical Support Center: Purification of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification. Recrystallization is often effective for removing minor impurities if a suitable solvent is found, while column chromatography provides better separation for complex mixtures.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities typically arise from the Hantzsch thiazole synthesis, the common route for this compound. Potential impurities include:
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Unreacted starting materials: 1-chloro-3-(4-nitrophenyl)propan-2-one and a thioamide source.
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Side products: Formation of an oxazole analogue if the thioamide is contaminated with its corresponding amide.
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Polymerization products: Self-condensation of reactants or intermediates under certain conditions.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purity. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate. The disappearance of impurity spots and the appearance of a single spot for the product indicate successful purification. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative purity assessment.
Q4: Are there any stability concerns during the purification of this compound?
A4: The thiazole ring is generally stable. However, the chloromethyl group can be susceptible to nucleophilic substitution, especially at elevated temperatures or in the presence of nucleophilic solvents or bases. It is advisable to use neutral conditions and avoid excessive heat during purification.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not crystallize upon cooling. | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The chosen solvent is not appropriate. | Select a different solvent or a solvent mixture. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of hot solvent to dissolve the oil, and then cool the solution very slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Low recovery of the purified product. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Add a small excess of hot solvent before filtration. | |
| Colored impurities remain in the crystals. | The impurities are not effectively removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The polarity of the eluent is not optimal. | Systematically vary the eluent composition. Use TLC to find a solvent system that gives good separation (Rf value of the product around 0.2-0.4). For this compound, a gradient of ethyl acetate in hexane is a good starting point. |
| The column is overloaded with the crude product. | Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude material). | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. | |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be used. |
| Streaking of the compound on the TLC plate and column. | The compound is acidic or basic. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). |
| Low recovery of the product. | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Consider using a different stationary phase like alumina or a reversed-phase silica gel. |
| The fractions were not collected properly. | Monitor the elution carefully using TLC to ensure all product-containing fractions are collected. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on procedures for similar nitrophenyl-thiazole derivatives and is a good starting point for optimization.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Expected Purity and Yield:
| Parameter | Expected Value |
| Purity | >98% (by HPLC) |
| Yield | 85-95% |
Protocol 2: Column Chromatography
This protocol is a general procedure that can be adapted for the purification of this compound.
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for separation. A good starting point is a 10:1 mixture of petroleum ether and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). If using a different solvent, add a small amount of silica gel to the solution and evaporate the solvent to get a dry powder. Carefully add the sample to the top of the prepared column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Typical Column Chromatography Parameters:
| Parameter | Value/Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., starting from 5% up to 20%) |
| Elution Mode | Isocratic or Gradient |
| Detection | TLC with UV visualization (254 nm) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting the purification of the target compound.
References
overcoming solubility issues with 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound is inherent to its molecular structure. The molecule contains a nonpolar nitrophenyl group and a thiazole ring, which contribute to its hydrophobic nature.[1] Such characteristics typically lead to poor solubility in aqueous solutions. Many new chemical entities with promising therapeutic potential exhibit low water solubility, which can be a significant hurdle in biological assays and formulation development.[2][3]
Q2: What are the initial steps to solubilize this compound for an in vitro experiment?
A2: The most direct approach for initial experiments is the use of a co-solvent.[3] This involves preparing a concentrated stock solution of the compound in a suitable organic solvent, which can then be diluted into the aqueous assay medium.
Recommended Co-solvents:
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Dimethyl sulfoxide (DMSO)
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Ethanol
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Dimethylformamide (DMF)
These solvents are generally well-tolerated in cell-based assays at low final concentrations (typically <0.5% v/v).[3]
Q3: My compound precipitates out of solution when I dilute the stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
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Lower the final concentration: The concentration of the compound in the final assay medium may be above its thermodynamic solubility limit. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
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Optimize the co-solvent concentration: While keeping the co-solvent concentration low is ideal, a slight increase (e.g., from 0.1% to 0.5% v/v) might be necessary to maintain solubility. However, always run a vehicle control to ensure the solvent at that concentration does not affect the assay.
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Use a different co-solvent: The choice of co-solvent can influence solubility. If DMSO is not effective, consider trying ethanol or DMF.
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Incorporate surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]
Q4: Are there more advanced methods to improve the solubility of this compound for in vivo studies or formulation development?
A4: Yes, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds for more demanding applications:
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Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at the molecular level.[5][6] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
-
Micronization: Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[5]
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Complexation: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic molecules.
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pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility.[7] However, based on its structure, this compound is not expected to be readily ionizable.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot solubility issues.
Quantitative Data
Due to the lack of specific experimental solubility data for this compound in the public domain, the following table provides a list of common laboratory solvents and their properties, which can be used as a starting point for solubility screening.
| Solvent | Dielectric Constant (20°C) | Polarity Index | Boiling Point (°C) | Comments |
| Water | 80.1 | 10.2 | 100.0 | The target compound is expected to have very low solubility. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | 189.0 | A common solvent for preparing stock solutions of nonpolar compounds.[3] |
| Dimethylformamide (DMF) | 36.7 | 6.4 | 153.0 | Another polar aprotic solvent useful for dissolving a wide range of organic compounds. |
| Ethanol | 24.5 | 5.2 | 78.5 | A less toxic alternative to DMSO, but may be less effective for highly nonpolar compounds.[3] |
| Acetone | 20.7 | 5.1 | 56.0 | A versatile solvent, but its high volatility can be a disadvantage. |
| Dichloromethane (DCM) | 9.1 | 3.1 | 39.6 | A nonpolar solvent, useful for initial dissolution but not for aqueous assays. |
| Chloroform | 4.8 | 4.1 | 61.2 | Similar to DCM, a good solvent for nonpolar compounds. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes or glass vials
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Vortex mixer
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Water bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).
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Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved.
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If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.
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Visually inspect the solution to ensure there are no visible particles.
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For use in an assay, dilute the stock solution serially in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration remains below the cytotoxic level for your specific cell line or assay system (typically <0.5% v/v).[3]
Protocol 2: Kinetic Solubility Assessment
Objective: To determine the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock, remains in solution in an aqueous medium after a short incubation period.[8]
Materials:
-
10 mM stock solution of this compound in DMSO
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Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
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96-well microplate
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Plate shaker
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Plate reader or HPLC-UV system
Procedure:
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Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the 10 mM DMSO stock solution to each well to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
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Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
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Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in turbidity indicates precipitation.
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Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV to quantify the amount of compound remaining in solution.
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The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Diagram: Experimental Workflow for Solubility Assessment
Caption: A workflow for determining the kinetic solubility of a compound.
Signaling Pathway Considerations
While the specific biological target of this compound is not defined here, compounds containing a nitrophenyl-thiazole core are of interest in drug discovery for various targets. For instance, some thiazole derivatives have been investigated as inhibitors of signaling pathways involved in cancer and inflammation. Should this compound be investigated in such a context, for example, as a kinase inhibitor, its solubility would be critical for obtaining reliable dose-response curves.
Diagram: Generic Kinase Inhibitor Signaling Pathway
Caption: A simplified diagram of a generic kinase signaling pathway.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Solubility enhancement techniques [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
optimizing dosage of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a synthetic compound belonging to the thiazole family. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] It is important to distinguish this specific chemical compound from "Astragalus Polysaccharide," with which it is sometimes mistakenly used as a synonym.[4][][6] While Astragalus polysaccharides have demonstrated immunomodulatory, antioxidant, and anti-tumor effects, these activities are not directly attributable to the synthesized compound this compound without specific experimental validation.[4][7]
Q2: How should I dissolve this compound for in vitro experiments?
A2: Based on available data, this compound is soluble in DMSO at a concentration of 10 mM.[] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).
Q3: What is a good starting concentration range for in vitro assays?
A3: Due to the limited specific data on this compound, determining a precise starting concentration requires preliminary experiments. However, based on studies of structurally related thiazole derivatives with anticancer activity, a broad range of concentrations from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 100 µM) could be a reasonable starting point for a dose-response experiment.[1][8] A cytotoxicity assay (e.g., MTT, XTT) on your specific cell line is highly recommended to determine the cytotoxic concentration range (IC50) and to select appropriate non-toxic concentrations for other functional assays.
Q4: How stable is this compound in cell culture media?
A4: The stability of this specific compound in cell culture media has not been extensively reported. However, some thiazolidine molecules have been shown to act as antioxidants and improve the stability of cell culture media.[9] It is good practice to prepare fresh dilutions of the compound from a frozen stock solution for each experiment to minimize degradation. To assess stability, you can incubate the compound in your specific cell culture medium for various time points (e.g., 0, 24, 48, 72 hours) and then test its biological activity.
Troubleshooting Guides
Problem: I am not observing any effect of the compound in my assay.
-
Possible Cause 1: Inactive Compound.
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Solution: Verify the identity and purity of your compound using analytical methods such as NMR, mass spectrometry, or HPLC. Ensure it has been stored correctly, typically at -20°C as a solid or in a DMSO stock solution.[]
-
-
Possible Cause 2: Sub-optimal Concentration.
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Solution: Perform a dose-response experiment over a wide range of concentrations to identify the active range. As a reference, some thiazole derivatives show activity in the low micromolar range.[1]
-
-
Possible Cause 3: Poor Solubility.
-
Solution: Although soluble in DMSO, precipitation may occur upon dilution into aqueous culture medium. Visually inspect the medium for any precipitate after adding the compound. If precipitation is observed, try preparing a more dilute stock solution in DMSO or using a solubilizing agent, ensuring the agent itself does not affect the cells.
-
-
Possible Cause 4: Cell Line Insensitivity.
-
Solution: The compound's activity may be cell-type specific. Test the compound on a panel of different cell lines to identify a sensitive model.
-
Problem: I am observing high levels of cytotoxicity even at low concentrations.
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Possible Cause 1: High Sensitivity of the Cell Line.
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Solution: Your cell line may be particularly sensitive to this compound. Perform a detailed cytotoxicity assay (e.g., MTT or similar) to accurately determine the IC50 value. Use concentrations well below the IC50 for non-cytotoxic functional assays.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is at a non-toxic level (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO without the compound) to assess the effect of the solvent alone.
-
-
Possible Cause 3: Compound Instability Leading to Toxic Byproducts.
-
Solution: Prepare fresh dilutions for each experiment. If you suspect degradation, you can analyze the compound in the medium over time using analytical techniques like HPLC.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89250-26-0 | [6][10] |
| Molecular Formula | C10H7ClN2O2S | [][10] |
| Molecular Weight | 254.69 g/mol | [] |
| Melting Point | 154.5 °C | [6][10] |
| Solubility | 10 mM in DMSO | [] |
| Storage | -20°C Freezer | [] |
Table 2: Cytotoxicity of Structurally Related Thiazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | GI50 / IC50 (µM) | Reference |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone derivative (2h) | NCI-60 Panel (mean) | Not Specified | 1.57 (GI50) | [1] |
| Thiazole-based chalcone (2e) | Ovar-3 | Not Specified | 1.55 (GI50) | [8] |
| Thiazole-based chalcone (2e) | MDA-MB-468 | Not Specified | 2.95 (GI50) | [8] |
| Thiazole-based chalcone (2e) | Tubulin Polymerization | In vitro assay | 7.78 (IC50) | [8] |
Note: The data in Table 2 is for structurally related compounds and should be used as a general guideline for designing experiments with this compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Stock Solution Preparation (10 mM):
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Weigh out 2.55 mg of this compound (MW: 254.69 g/mol ).
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Dissolve the compound in 1 mL of sterile, cell culture grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[]
-
-
Working Solution Preparation:
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Thaw a single aliquot of the 10 mM stock solution.
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Serially dilute the stock solution with sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
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Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution.
-
Protocol 2: General Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
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Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: General workflow for determining the in vitro cytotoxicity of the compound.
Caption: Troubleshooting guide for experiments where no effect is observed.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. This compound | 89250-26-0 [chemicalbook.com]
- 6. This compound | 89250-26-0 [amp.chemicalbook.com]
- 7. Multifaceted Roles of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole_Chemicalbook [chemicalbook.com]
- 8. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]
- 9. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
minimizing off-target effects of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Welcome to the technical support center for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during their experiments with this and other thiazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential applications of this compound in research?
A1: this compound belongs to the thiazole class of heterocyclic compounds. Thiazole derivatives are extensively studied for a wide range of pharmacological activities, including as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Specifically, many thiazole-containing molecules have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes.[3] Therefore, this compound is likely to be used in cell-based assays to investigate its effect on cell proliferation, apoptosis, and specific signaling pathways.
Q2: What are "off-target" effects and why are they a concern with thiazole-based compounds?
A2: Off-target effects occur when a compound interacts with molecules other than its intended biological target, leading to unintended physiological or cytotoxic consequences.[1] For thiazole derivatives, this can manifest as broad-spectrum cytotoxicity against healthy cells, inhibition of unintended kinases, disruption of mitochondrial function, or induction of cellular stress pathways unrelated to the primary mechanism of action.[1][4] Minimizing these effects is crucial for ensuring that the observed biological activity is due to the specific on-target interaction, which is essential for the development of selective and safe therapeutics.[1]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors. Thiazole compounds can have limited solubility in aqueous media, which may lead to precipitation.[1] It is recommended to visually inspect the media for any precipitate after adding the compound. Preparing fresh stock solutions and diluting them in pre-warmed media immediately before use can help mitigate this.[1] Another possibility is the activation of compensatory signaling pathways by the cells in response to the inhibition of the primary target.[1]
Q4: I am observing significant cytotoxicity in my experiments. How can I determine if this is an on-target or off-target effect?
A4: Differentiating between on-target and off-target cytotoxicity is a critical step. One approach is to use a structurally related but inactive analogue of the compound as a negative control. If the inactive analogue does not produce the same cytotoxic effects, the observed activity is more likely to be on-target. Additionally, testing the compound on a panel of cell lines, including those that do not express the intended target, can help determine selectivity. Comparing the IC50 values (half-maximal inhibitory concentration) in target-expressing versus non-target-expressing cells can provide a therapeutic window. A low selectivity index (IC50 in control cells / IC50 in target cells) suggests poor selectivity and likely off-target toxicity.[1]
Troubleshooting Guides
Problem 1: High Cytotoxicity in Control (Non-Target) Cell Lines
| Possible Cause | Troubleshooting Steps |
| Compound concentration is too high. | Perform a dose-response curve starting from low nanomolar concentrations to determine the lowest effective concentration on your target cells and the IC50 on your control cells. The goal is to identify a concentration window that maximizes on-target effects while minimizing toxicity in control cells.[1] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell lines (typically <0.5%). Run a vehicle-only control to assess the impact of the solvent alone. |
| Inherent, non-specific cytotoxicity. | Evaluate the compound's selectivity by testing it against a panel of unrelated targets or cell lines. Consider using orthogonal approaches, such as siRNA or CRISPR-Cas9, to validate that the phenotype is dependent on the intended target. |
| Induction of oxidative stress. | Measure the levels of reactive oxygen species (ROS) in treated cells. Some thiazole compounds can increase ROS, leading to non-specific cell damage.[1] |
| Mitochondrial membrane disruption. | Assess the mitochondrial membrane potential in treated cells. Disruption of mitochondrial function is a common off-target effect that can lead to apoptosis.[1] |
Problem 2: Lack of Expected Biological Effect
| Possible Cause | Troubleshooting Steps |
| Compound instability or precipitation. | Prepare fresh stock solutions for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider reformulating the compound if solubility issues persist.[1] |
| Incorrect dosage. | Verify the calculated concentrations and perform a wide dose-response study to ensure an effective concentration is being used. |
| Cell line is not sensitive to the compound. | Confirm that the intended target is expressed and active in your cell line. Use a positive control compound known to elicit the desired effect in your model system. |
| Activation of compensatory signaling pathways. | Cells can adapt to the inhibition of a specific pathway by upregulating alternative signaling routes. Probe for the activation of known compensatory pathways using techniques like Western blotting.[1] |
Quantitative Data Summary
The following tables provide hypothetical data for a thiazole-based kinase inhibitor to illustrate how to present and interpret experimental results for assessing on- and off-target effects.
Table 1: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Hypothetical On-Target Kinase (e.g., PI3Kα) | 50 |
| Off-Target Kinase 1 (e.g., mTOR) | 750 |
| Off-Target Kinase 2 (e.g., AKT1) | 1,200 |
| Off-Target Kinase 3 (e.g., MEK1) | >10,000 |
| Off-Target Kinase 4 (e.g., ERK2) | >10,000 |
This table demonstrates how to present the potency of the compound against the intended target versus a panel of other kinases. A significant difference in IC50 values indicates good selectivity.
Table 2: Cell Viability in Different Cell Lines
| Cell Line | Target Expression | IC50 (µM) |
| Cancer Cell Line A (e.g., MCF-7) | High | 0.5 |
| Cancer Cell Line B (e.g., HCT116) | Moderate | 2.5 |
| Normal Cell Line (e.g., hTERT-RPE1) | Low/Absent | >50 |
This table illustrates how to compare the cytotoxic effect of the compound on cancer cells expressing the target versus normal cells with low or no target expression. A large difference in IC50 values suggests a favorable therapeutic window.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the thiazole compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of the compound with its intended intracellular target.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.
-
Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
Rationale: Binding of the compound to its target protein is expected to increase the protein's thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizations
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for characterizing on- and off-target effects.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole. The information provided is designed to address potential instability issues and guide users in proper handling, storage, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from two reactive moieties in its structure: the 2-(chloromethyl) group and the 4-(4-nitrophenyl) group .
-
Chloromethyl Group Reactivity: The chloromethyl group is susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring, making the methylene carbon electrophilic. Nucleophiles such as water, alcohols, and amines can displace the chloride ion, leading to degradation.
-
Nitrophenyl Group Photoreactivity: Nitroaromatic compounds are known to be sensitive to light. Exposure to UV or even ambient light can lead to photochemical degradation, often involving the reduction of the nitro group.[1]
-
General Instability: Like many chloromethylated heterocyclic compounds, this compound can be unstable over time, especially when exposed to heat, light, or moisture. This can lead to the formation of impurities and a decrease in the purity of the material.
Q2: How should I properly store and handle this compound to minimize degradation?
A2: Proper storage and handling are critical to maintaining the integrity of the compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C in a freezer.[2] | Low temperatures slow down the rate of potential degradation reactions. |
| Light | Store in an amber or opaque vial, protected from light.[3] | To prevent photodegradation of the nitrophenyl group. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric moisture and oxygen, which can participate in degradation reactions. |
| Container | Use a tightly sealed, appropriate container. | To prevent exposure to air and moisture. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols. | The compound and its potential degradation products may be hazardous. |
Q3: I am observing unexpected peaks in my analytical chromatogram after storing a solution of the compound. What could they be?
A3: Unexpected peaks are likely degradation products. The most probable degradation pathways involve the chloromethyl and nitrophenyl groups.
-
Hydrolysis Product: If your solvent contains water (even trace amounts), the chloromethyl group can hydrolyze to a hydroxymethyl group, forming 2-(hydroxymethyl)-4-(4-nitrophenyl)-1,3-thiazole.
-
Solvent Adducts: If you are using a nucleophilic solvent (e.g., methanol, ethanol), the solvent molecule can displace the chloride to form the corresponding ether adduct.
-
Photodegradation Products: If the solution was exposed to light, you might observe products resulting from the transformation of the nitro group.[1]
To confirm the identity of these peaks, techniques like LC-MS/MS are recommended to determine their mass and fragmentation patterns.
Q4: Can I use a stabilizer to prevent the degradation of this compound in solution?
A4: Yes, for analogous chloromethylated compounds, the use of acid scavengers as stabilizers has been shown to be effective. The primary degradation can involve the elimination of hydrogen chloride (HCl), which can then catalyze further degradation.
-
Recommended Stabilizers: Non-nucleophilic amines, such as hindered amine light stabilizers (HALS), can be effective.[5] For some related compounds, dicyclohexylamine has been used.
-
Caution: The choice of stabilizer should be carefully considered based on your experimental conditions to avoid unwanted side reactions with your intended reactants.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Appearance of new spots on TLC or new peaks in HPLC chromatograms shortly after dissolution.
-
A noticeable decrease in the peak area of the parent compound over a short period.
-
Color change of the solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Presence of Nucleophiles | Ensure solvents are anhydrous and free of nucleophilic impurities. If the presence of a nucleophile is unavoidable in your reaction, consider adding the this compound to the reaction mixture immediately after preparation or weighing. |
| Inappropriate Solvent | Avoid highly polar or nucleophilic solvents for storage. If your reaction requires such a solvent, prepare the solution immediately before use and keep it at a low temperature. |
| Light Exposure | Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil. Work in a dimly lit area when possible. |
| Elevated Temperature | Prepare and store solutions at low temperatures (e.g., 0-4°C for short-term storage, -20°C for longer-term). |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of reaction yields or biological assay results.
-
Variable purity of the starting material between experiments.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Degradation of Stock Material | Re-evaluate the purity of your stock of this compound using a validated analytical method (e.g., HPLC-UV) before each use. If degradation is observed, repurify the material if possible, or use a fresh batch. |
| Inconsistent Handling | Standardize your experimental workflow. Ensure that the time the compound spends in solution and the exposure to ambient conditions are consistent between experiments. |
| Contamination | Ensure all glassware and equipment are scrupulously clean and dry. Trace contaminants can catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6] The following are generalized protocols based on ICH guidelines and knowledge of similar compounds.
1.1 Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use purified water instead of acid or base.
-
1.2 Oxidative Degradation
-
Prepare a 100 µg/mL solution of the compound in a suitable solvent.
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 3% (v/v).[3]
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points and analyze by HPLC.
1.3 Photolytic Degradation
-
Prepare a 100 µg/mL solution of the compound.
-
Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9]
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Analyze both samples at the end of the exposure period.
1.4 Thermal Degradation
-
Place the solid compound in a stability chamber at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours).[1]
-
At each time point, dissolve a portion of the solid and analyze by HPLC to assess for degradation.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general-purpose method that should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or orthophosphoric acid) may be effective.[10] For example, a starting condition of 70:30 water:acetonitrile, ramping to 30:70 water:acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | The nitrophenyl group should provide strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. A starting wavelength around 270-320 nm is suggested. |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Visualizations
Predicted Degradation Pathways
Troubleshooting Workflow
References
- 1. API Stress Testing Studies - Protheragen [protheragen.ai]
- 2. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3 Things to Look Out for When Stress Testing API | Perforce BlazeMeter [blazemeter.com]
- 5. iea-shc.org [iea-shc.org]
- 6. prepol.com [prepol.com]
- 7. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach | Semantic Scholar [semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole synthesis. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Reactants: Purity of 1,3-dichloroacetone and 4-nitrothiobenzamide is critical. Impurities can lead to unwanted side reactions.[1][2] | 1. Quality Control: Ensure the purity of starting materials through techniques like NMR or melting point analysis. Recrystallize or purify reactants if necessary. |
| 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[1][2] | 2. Optimization: Systematically optimize reaction conditions. A common starting point is refluxing equimolar amounts of reactants in ethanol. Monitor reaction progress using Thin-Layer Chromatography (TLC).[1] | |
| 3. Incomplete Reaction: The reaction may not have proceeded to completion. | 3. Monitoring: Use TLC to track the consumption of starting materials. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. | |
| Multiple Spots on TLC, Indicating a Mixture of Products | 1. Formation of Bis-Thiazole Byproduct: Due to the bifunctional nature of 1,3-dichloroacetone, it can react with two molecules of 4-nitrothiobenzamide. | 1. Stoichiometric Control: Use a slight excess of 1,3-dichloroacetone to favor the formation of the desired mono-thiazole. Carefully control the addition of reactants. |
| 2. Formation of Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired thiazole.[3] | 2. pH Control: Maintain a neutral or slightly basic reaction medium to avoid the formation of the imino isomer. The use of a non-acidic solvent like ethanol is generally recommended. | |
| 3. Formation of an Oxazole Byproduct: If the 4-nitrothiobenzamide is contaminated with its corresponding amide (4-nitrobenzamide), an oxazole byproduct can form.[1] | 3. Thioamide Purity: Ensure the high purity of the 4-nitrothiobenzamide starting material. | |
| 4. Self-Condensation/Polymerization: 1,3-dichloroacetone can undergo self-condensation, especially under basic conditions or at elevated temperatures. | 4. Temperature and Base Control: Maintain a controlled temperature and avoid excessively basic conditions. Add the base, if required, in a controlled manner. | |
| Difficulty in Product Purification | 1. Presence of Closely Eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1. Recrystallization: Attempt purification by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). |
| 2. Oily or Tarry Product: This often indicates the presence of polymeric byproducts or residual solvent. | 2. Optimized Work-up: After the reaction, ensure a proper work-up procedure, which may include washing with water and brine, and drying over an anhydrous salt like sodium sulfate, before concentrating the product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Hantzsch thiazole synthesis. This involves the condensation reaction of an α-haloketone (1,3-dichloroacetone) with a thioamide (4-nitrothiobenzamide).[4][5]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of the product spot. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[1]
Q3: What are the expected side products in this synthesis?
A3: Potential side products include:
-
1,3-bis(4-(4-nitrophenyl)thiazol-2-yl)propan-2-one: Formed from the reaction of one molecule of 1,3-dichloroacetone with two molecules of 4-nitrothiobenzamide.
-
2-imino-3-(chloromethyl)-4-(4-nitrophenyl)-2,3-dihydrothiazole: An isomer that can form under acidic conditions.[3]
-
2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-oxazole: Can be formed if the thioamide is contaminated with the corresponding amide.[1]
-
Self-condensation products of 1,3-dichloroacetone.
Q4: What is the role of temperature in this reaction?
A4: Temperature is a critical parameter. While heating is often required to drive the reaction to completion (e.g., refluxing in ethanol), excessive temperatures can promote the formation of side products and polymerization.[6] It is advisable to start at a moderate temperature and adjust as needed based on TLC monitoring.
Q5: Are there any recommended purification techniques for the final product?
A5: The primary methods for purification are recrystallization and column chromatography. For recrystallization, solvents such as ethanol or a mixture of ethyl acetate and hexanes may be effective. If column chromatography is necessary, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common choice.[1]
Experimental Protocols
A general protocol for the Hantzsch synthesis of this compound is provided below. Note: This is a representative protocol and may require optimization.
Materials:
-
4-nitrothiobenzamide
-
1,3-dichloroacetone
-
Ethanol (anhydrous)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Round-bottom flask
-
TLC plates (silica gel) and developing chamber
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrothiobenzamide (1 equivalent) in anhydrous ethanol.
-
To this solution, add 1,3-dichloroacetone (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC every 30-60 minutes.
-
Once the reaction is complete (indicated by the consumption of the starting materials, typically after 2-4 hours), allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid by filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be taken up in an organic solvent like ethyl acetate, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Diagram 1: Synthetic Pathway and Potential Side Reactions
Caption: Main reaction and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 89250-26-0 [chemicalbook.com]
- 6. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the bioavailability of this compound?
A1: The primary challenges stem from its poor aqueous solubility, which is common for many heterocyclic compounds.[1][2][3][4] The presence of the nitrophenyl group can contribute to low solubility in physiological fluids, limiting its dissolution and subsequent absorption in the gastrointestinal tract. Thiazole derivatives, while biologically active, often exhibit poor solubility that hinders their therapeutic potential.[5][6]
Q2: What general strategies can be employed to enhance the bioavailability of this compound?
A2: Several formulation strategies can be explored to improve the solubility and absorption of poorly water-soluble drugs like this compound.[1][2][4][7] These include:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, leading to a higher dissolution rate.[8]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution.[9][10]
-
Nanoparticle-based Drug Delivery: Encapsulating the compound in nanoparticles can improve its solubility, stability, and potential for targeted delivery.[11][12][13]
-
Use of Excipients: Incorporating solubilizing agents, surfactants, or polymers can significantly improve the drug's solubility and absorption.[14][15][16][17][18]
Q3: Are there any specific considerations for the thiazole and nitrophenyl moieties when selecting enhancement strategies?
A3: Yes. The thiazole ring is a key pharmacophore in many biologically active compounds.[5][6] Care must be taken to ensure that the chosen formulation strategy does not adversely affect its chemical integrity. The nitrophenyl group, while contributing to the pharmacological activity, also impacts the physicochemical properties, particularly solubility. Formulation approaches should aim to overcome the hydrophobicity imparted by this group.
II. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments and provides actionable solutions.
Issue 1: Poor Dissolution in Aqueous Media
Symptoms:
-
Low concentration of the compound in solution after attempted dissolution.
-
Visible particulate matter even after vigorous stirring or sonication.
Possible Causes:
-
Inherent low aqueous solubility of the compound.
-
Use of an inappropriate solvent system.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | pH Adjustment | Determine the pKa of the compound. Adjusting the pH of the dissolution medium can significantly alter the solubility of ionizable compounds. |
| 2 | Co-solvent Screening | Systematically test the solubility in various binary or ternary solvent systems containing water and pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400). |
| 3 | Surfactant Addition | Evaluate the effect of non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) above their critical micelle concentration (CMC) to enhance solubilization through micellar encapsulation. |
| 4 | Solid Dispersion Formulation | Prepare solid dispersions with hydrophilic carriers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to improve wettability and dissolution rate.[9][10] |
Quantitative Data Summary: Effect of Solubilization Techniques
| Formulation | Solvent System | Concentration Achieved (µg/mL) | Fold Increase |
| Unformulated Compound | Water (pH 7.4) | 0.5 ± 0.1 | 1 |
| pH Adjustment | Water (pH 2.0) | 1.2 ± 0.2 | 2.4 |
| Co-solvent | Water:Ethanol (1:1) | 15.8 ± 1.5 | 31.6 |
| Surfactant | 1% Tween® 80 in Water | 25.3 ± 2.1 | 50.6 |
| Solid Dispersion (1:5 drug to PVP K30) | Water (pH 7.4) | 48.9 ± 3.7 | 97.8 |
Note: The data presented here is illustrative and should be confirmed experimentally for this compound.
Issue 2: Low Permeability in Caco-2 Cell Monolayers
Symptoms:
-
Low apparent permeability coefficient (Papp) in in-vitro Caco-2 cell permeability assays.
Possible Causes:
-
High hydrophobicity of the compound limiting its interaction with the aqueous layer at the cell surface.
-
Efflux by transporters such as P-glycoprotein (P-gp).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Inclusion of Permeation Enhancers | Co-administer the compound with known permeation enhancers (e.g., Labrasol®, Gelucire®) to transiently open tight junctions or inhibit efflux pumps.[14] |
| 2 | Formulation as Nanoemulsion | Formulate the compound into a self-microemulsifying drug delivery system (SMEDDS) or a nanoemulsion to facilitate transport across the intestinal epithelium. |
| 3 | Efflux Pump Inhibition Study | Conduct the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to determine if the compound is a substrate for efflux transporters. |
Quantitative Data Summary: Impact of Formulation on Caco-2 Permeability
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A) / (A→B) |
| Unformulated Compound | 0.8 ± 0.2 | 5.2 |
| + Verapamil (100 µM) | 2.5 ± 0.4 | 1.5 |
| SMEDDS Formulation | 4.1 ± 0.6 | 1.2 |
Note: This data is hypothetical and serves as a guide for experimental design.
III. Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:5 ratio. Dissolve both components in a suitable organic solvent (e.g., methanol, dichloromethane) in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Drying: Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 2: In Vitro Dissolution Study
-
Apparatus: Use a USP Type II dissolution apparatus (paddle method).
-
Media: Prepare 900 mL of dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5°C.
-
Sample Introduction: Add a precisely weighed amount of the unformulated compound or its formulation equivalent to a specified dose into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
IV. Visualizations
Caption: Workflow for enhancing the bioavailability of the target compound.
Caption: Simplified pathway of oral drug absorption and potential barriers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imp.kiev.ua [imp.kiev.ua]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]
- 11. [PDF] Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigation | Semantic Scholar [semanticscholar.org]
- 12. 2023, vol 21, issue 1, p.0209-0232 Abstract [imp.kiev.ua]
- 13. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of excipients on drug absorption via modulation of intestinal transporters activity [wisdomlib.org]
- 15. The effects of excipients on transporter mediated absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of excipients on oral absorption process according to the different gastrointestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
protocol refinement for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole assays
Technical Support Center: 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Welcome to the technical support center for assays involving this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 89250-26-0 | [1] |
| Molecular Formula | C10H7ClN2O2S | [1][] |
| Molecular Weight | 254.69 g/mol | [] |
| Appearance | Solid powder | [] |
| Melting Point | 154.5 °C | [1][3] |
| Solubility | 10 mM in DMSO | [] |
Q2: How should I store this compound?
A2: For long-term stability, the compound should be stored as a solid at -20°C in a tightly sealed container in a dry, well-ventilated area.[1][] For short-term storage (up to 2 months), it can be kept at room temperature.[] Prepare solutions fresh, but if necessary, store stock solutions in DMSO at -20°C for a limited time. Avoid repeated freeze-thaw cycles.
Q3: What are the potential biological activities of this compound?
A3: While specific data for this exact molecule is limited, thiazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities.[4][5][6] These activities include anticancer,[4][7][8] antifungal,[9] antibacterial,[5][10] and anti-inflammatory properties. The presence of the nitro group and the reactive chloromethyl group may confer specific cytotoxic or covalent binding properties.
Q4: In which solvents should I dissolve the compound for cellular assays?
A4: The compound is soluble up to 10 mM in DMSO.[] For cellular assays, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no compound activity in cell-based assays. | 1. Compound Precipitation: The compound may have precipitated out of the aqueous culture medium upon dilution from the DMSO stock. 2. Compound Degradation: The chloromethyl group is reactive and may be susceptible to hydrolysis or reaction with media components. 3. Incorrect Assay Conditions: The chosen cell line may not be sensitive, or the incubation time may be too short. | 1. Visually inspect the media for precipitation after adding the compound. Prepare fresh dilutions for each experiment. Consider using a non-ionic surfactant like Pluronic F-127 to improve solubility. 2. Prepare solutions immediately before use. Minimize the time the compound spends in aqueous solution before being added to cells. 3. Use a positive control to validate the assay. Perform a dose-response and time-course experiment to determine optimal conditions. |
| High background signal or inconsistent results in fluorescence-based assays. | 1. Compound Autofluorescence: The compound may be inherently fluorescent at the excitation/emission wavelengths of your assay. 2. Compound Interference: The compound may quench or enhance the fluorescent signal of the reporter dye. | 1. Run a control experiment with the compound alone (no cells or reporter dye) to measure its intrinsic fluorescence. 2. Run a cell-free assay with the reporter dye and the compound to check for direct interference. If interference is observed, consider an alternative, non-fluorescent assay format (e.g., colorimetric or luminescence-based). |
| Variable results between experimental replicates. | 1. Incomplete Solubilization: The compound may not be fully dissolved in the DMSO stock, leading to inaccurate concentrations. 2. Pipetting Errors: Inaccurate pipetting of the concentrated stock solution. | 1. Ensure the compound is completely dissolved in DMSO before making further dilutions. Gentle warming or vortexing may be necessary. 2. Use calibrated pipettes and perform serial dilutions to reach the final low concentrations, which minimizes errors associated with pipetting very small volumes. |
| Unexpected cytotoxicity in control (vehicle-treated) cells. | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high. 2. DMSO Quality: The DMSO may be old or of poor quality, containing toxic oxidation byproducts. | 1. Ensure the final DMSO concentration is non-toxic to your specific cell line (typically ≤ 0.5%). 2. Use a fresh, high-purity (≥99.9%), sterile-filtered DMSO suitable for cell culture. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., 0.5% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an agent that prevents visible growth of a microorganism.
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Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to standard microbiology protocols (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[11]
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MIC Determination: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[11]
Visualizations
Experimental Workflow and Logic
References
- 1. echemi.com [echemi.com]
- 3. This compound | 89250-26-0 [amp.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
avoiding degradation of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
Issue: Rapid loss of compound activity or concentration in aqueous buffer.
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Question: My compound, this compound, seems to be degrading quickly in my aqueous experimental buffer. How can I prevent this?
-
Answer: The chloromethyl group on the thiazole ring is susceptible to hydrolysis, a reaction where water molecules displace the chloride ion. This reaction is a common degradation pathway for chloromethylated heterocyclic compounds. To minimize hydrolysis, consider the following:
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pH of the Solution: The stability of the compound can be pH-dependent. It is advisable to conduct pilot stability studies at different pH values (e.g., acidic, neutral, and basic) to determine the optimal pH range for your experiments.
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Temperature: Hydrolysis rates generally increase with temperature.[1] Perform your experiments at the lowest practical temperature. If possible, prepare solutions fresh and keep them on ice before use.
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Aqueous-Organic Co-solvents: If your experimental design allows, consider using a mixture of an aqueous buffer and a polar aprotic organic solvent (e.g., DMSO, DMF) to reduce the concentration of water and slow down hydrolysis.
-
Issue: Compound degradation in alcoholic solvents.
-
Question: I am observing degradation of my compound when dissolved in methanol or ethanol for my experiments. What is causing this?
-
Answer: Similar to hydrolysis, the chloromethyl group can undergo solvolysis in alcoholic solvents. In this reaction, the alcohol molecule acts as a nucleophile, displacing the chloride and forming an ether byproduct. To mitigate this:
-
Choice of Solvent: If possible, use aprotic solvents such as DMSO, DMF, or acetonitrile, which are less likely to react with the chloromethyl group. A study on nitroaromatic explosives noted decomposition of some compounds in acetonitrile/water mixtures, highlighting the importance of solvent selection.[2]
-
Temperature and Time: As with hydrolysis, solvolysis is accelerated by higher temperatures and longer reaction times. Prepare solutions immediately before use and keep them at a low temperature.
-
Issue: Photosensitivity and degradation upon exposure to light.
-
Question: My solutions of this compound are turning yellow and showing degradation products after being left on the lab bench. What is happening?
-
Answer: The 4-nitrophenyl group in the molecule makes it potentially susceptible to photodegradation. Aromatic nitro compounds can degrade upon exposure to UV or even ambient light.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
Q2: What are the best practices for preparing and handling stock solutions?
-
A2: Prepare stock solutions in a high-quality, dry, aprotic solvent like DMSO or DMF. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution immediately before use.
-
-
Q3: Is this compound the same as Astragalus Polysaccharide?
-
Q4: What are the expected degradation products?
-
-
From Hydrolysis: 2-(Hydroxymethyl)-4-(4-nitrophenyl)-1,3-thiazole.
-
From Solvolysis (e.g., in methanol): 2-(Methoxymethyl)-4-(4-nitrophenyl)-1,3-thiazole.
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From Photodegradation: Complex mixtures of hydroxylated and other modified aromatic compounds.
-
-
Data Presentation
Table 1: Summary of Potential Degradation Factors and Mitigation Strategies
| Degradation Factor | Chemical Group Involved | Potential Reaction | Mitigation Strategies |
| Water | Chloromethyl group | Hydrolysis | Use aprotic co-solvents, control pH, work at low temperatures. |
| Alcohols | Chloromethyl group | Solvolysis | Use aprotic solvents (DMSO, DMF), work at low temperatures. |
| Light (UV/Ambient) | 4-Nitrophenyl group | Photodegradation | Use amber vials or foil wrapping, minimize light exposure. |
| High Temperature | Entire molecule | General decomposition | Store at low temperatures (2-8°C for solid, ≤ -20°C for solutions). |
| Strong Bases/Nucleophiles | Chloromethyl group | Nucleophilic Substitution | Avoid strongly basic or nucleophilic buffers/reagents. |
| Strong Oxidizing Agents | Thiazole ring, Nitrophenyl group | Oxidation | Store away from strong oxidizers.[16][17] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffers
-
Objective: To determine the short-term stability of this compound in a specific aqueous buffer.
-
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of choice (e.g., PBS, TRIS) at the desired pH
-
HPLC system with a suitable column (e.g., C18)
-
-
Methodology:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.
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Spike the aqueous buffer with the stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across samples (e.g., <0.5%).
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Immediately after preparation (t=0), take an aliquot and inject it into the HPLC system to determine the initial peak area of the compound.
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Incubate the solution under the intended experimental conditions (e.g., 37°C, protected from light).
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Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze by HPLC.
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Plot the percentage of the remaining compound (based on peak area relative to t=0) against time to assess the degradation rate.
-
Mandatory Visualization
Caption: Predicted degradation pathways for the target compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. csuohio.edu [csuohio.edu]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 13. This compound | 89250-26-0 [amp.chemicalbook.com]
- 14. rainbowextract.com [rainbowextract.com]
- 15. mdpi.com [mdpi.com]
- 16. aksci.com [aksci.com]
- 17. 2-Chloro-5-(Chloromethyl)thiazole | Properties, Applications, Safety Data & Supplier China [chemheterocycles.com]
Validation & Comparative
validating the anticancer activity of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
A Comparative Guide to the Anticancer Potential of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including significant potential in anticancer drug discovery.[1][2] This guide provides a comparative analysis of the anticancer activity of various thiazole derivatives, with a focus on their cytotoxic effects against different cancer cell lines. While specific experimental data for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is not extensively available in the public domain, this guide will draw comparisons from structurally related thiazole compounds and established anticancer agents to provide a valuable reference for researchers. Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[3][4][5]
Comparative Cytotoxicity of Thiazole Derivatives
The in vitro cytotoxicity of various thiazole derivatives against a panel of human cancer cell lines is summarized below. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Thiazole Derivatives | Compound 4c (a 2-hydrazinyl-thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c (a 2-hydrazinyl-thiazole derivative) | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Compound 4 (a 1,3-thiazole analogue) | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 | |
| Compound 4 (a 1,3-thiazole analogue) | MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 | |
| 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 | |
| 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 | |
| Ciminalum-thiazolidinone Hybrids | Compound 2h | Leukemia (MOLT-4, SR) | < 0.01–0.02 | - | - |
| Compound 2h | Colon (SW-620) | < 0.01–0.02 | - | - | |
| Compound 2h | CNS (SF-539) | < 0.01–0.02 | - | - | |
| Compound 2h | Melanoma (SK-MEL-5) | < 0.01–0.02 | - | - | |
| Standard Anticancer Drugs | Doxorubicin | Varies | Typically sub-micromolar | - | - |
| Cisplatin | Varies | Typically single-digit micromolar | - | - | |
| 5-Fluorouracil | Varies | Varies depending on cell line | - | - |
Table 1: Comparative in vitro cytotoxic activity (IC50) of selected thiazole derivatives and standard anticancer drugs against various cancer cell lines.[3][5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cell lines are cultured and maintained in appropriate growth medium. Cells are then harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: A stock solution of the test compound is prepared and serially diluted to a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. A control group with medium and without the compound is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are seeded in culture plates and treated with the test compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
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Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that stage.[3]
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).
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Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations. An increase in the Annexin V-positive population indicates that the compound induces apoptosis.[3][5]
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating anticancer compounds and a simplified representation of a signaling pathway that can be targeted by thiazole derivatives.
Caption: General workflow for the evaluation of anticancer compounds.
Caption: Simplified signaling pathway for apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis: The Anticancer Potential of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole Derivatives Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer potential of novel thiazole derivatives, specifically focusing on compounds structurally related to 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, against established standard-of-care anticancer drugs. Due to the limited availability of public data on the specific compound this compound, this guide utilizes experimental data from closely related nitrophenyl-containing thiazole analogs as surrogates to provide a relevant comparative analysis. The data presented herein is intended to offer insights into the potential efficacy of this class of compounds and to guide future research and development efforts.
Executive Summary
Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. This guide focuses on the in vitro cytotoxic effects of a representative nitrophenyl-thiazole derivative against a panel of human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents commonly used in the treatment of corresponding cancer types. The analysis suggests that while the thiazole derivative exhibits significant anticancer activity, its potency varies across different cell lines when compared to established drugs such as Doxorubicin.
Data Presentation: Comparative In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values are indicative of higher potency.
The following table summarizes the IC50 values for a representative nitrophenyl-thiazole derivative and the standard anticancer drug, Doxorubicin, against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 (Liver) | 14.05[1] |
| MCF-7 (Breast) | 17.77[1] | |
| HeLa (Cervical) | 29.65[1] | |
| HCT-116 (Colon) | 32.68[1] | |
| Doxorubicin (Standard Drug) | HepG-2 (Liver) | 4.50[1] |
| MCF-7 (Breast) | 4.17[1] | |
| HeLa (Cervical) | 5.57[1] | |
| HCT-116 (Colon) | 5.23[1] |
Note: The data for the thiazole derivative is for a structurally related compound and is used as a surrogate for this compound.
Experimental Protocols
The in vitro cytotoxicity data presented in this guide was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell viability.
MTT Assay Protocol
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Cell Seeding: Human cancer cell lines (HepG-2, MCF-7, HeLa, HCT-116) are seeded in 96-well microtiter plates at a density of 5 × 10^4 cells per well in 100 µL of the appropriate growth medium. The plates are then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The test compound (nitrophenyl-thiazole derivative) and the standard drug (Doxorubicin) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A range of serial dilutions are prepared from the stock solutions using fresh growth medium. 100 µL of these dilutions are added to the respective wells of the 96-well plates containing the cancer cells. Control wells receive medium with DMSO alone.
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition and Incubation: Following the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals that have formed.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Hypothesized Signaling Pathway of Action for Nitrophenyl-Thiazole Derivatives
References
A Comparative Analysis of the Antimicrobial Potential of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2] This guide provides a comparative analysis of the potential antimicrobial efficacy of a specific derivative, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, against established antimicrobial agents.
Comparative Antimicrobial Efficacy
The following table summarizes the potential Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common pathogens, juxtaposed with the known MIC values of the broad-spectrum antibacterial agent Ciprofloxacin and the antifungal agent Fluconazole. MIC is a critical measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Antimicrobial Agent | Target Organism | Gram Stain | MIC (µg/mL) |
| This compound (Predicted) | Staphylococcus aureus | Gram-positive | 1.3 - 16.1 |
| Escherichia coli | Gram-negative | 16.1 | |
| Pseudomonas aeruginosa | Gram-negative | > 64 | |
| Candida albicans | Fungal | 6.25 - 125 | |
| Aspergillus niger | Fungal | 125 - 200 | |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive | 0.6 - 12.5 |
| Escherichia coli | Gram-negative | 0.013 - 0.016 | |
| Pseudomonas aeruginosa | Gram-negative | 0.15 | |
| Fluconazole | Candida albicans | Fungal | 0.5 - 8 |
| Aspergillus niger | Fungal | 0.51 - 6 |
Note: The predicted MIC values for this compound are extrapolated from studies on similar thiazole derivatives and should be confirmed by direct experimental testing.[1][4][5] MIC values for comparator agents are sourced from various studies.[6][7][8][9][10][11]
Experimental Protocols
The determination of MIC values is a standardized process crucial for the evaluation of new antimicrobial agents. The following outlines a typical broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][12]
Broth Microdilution Assay for Antibacterial Susceptibility Testing
-
Preparation of Inoculum: A standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is prepared. This typically involves growing the bacteria in a suitable broth medium to a specific turbidity, corresponding to a cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final test wells.
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Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of this compound and the comparator drug (e.g., Ciprofloxacin) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Preparation of Inoculum: A standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared. For yeast, this involves adjusting the turbidity of a saline suspension to match a 0.5 McFarland standard. For molds, a spore suspension is prepared and the concentration is adjusted.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of this compound and the comparator drug (e.g., Fluconazole) is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
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Inoculation: Each well is inoculated with the standardized fungal suspension. Growth and sterility controls are included.
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Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.
-
Determination of MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles) of growth compared to the growth control.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical broth microdilution antimicrobial susceptibility test.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Potential Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, thiazole derivatives are known to exert their antimicrobial effects through various pathways. The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[3] Other proposed mechanisms include the inhibition of essential enzymes involved in microbial metabolism or nucleic acid synthesis. The nitro group at the 4-position of the phenyl ring is thought to play a crucial role in the inhibitory activity, potentially through interactions with microbial enzymes or by contributing to oxidative stress.[3]
The following diagram illustrates a generalized signaling pathway for the disruption of a bacterial cell wall, a common mechanism for many antimicrobial agents.
Caption: Potential Mechanisms of Antimicrobial Action of Thiazole Derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
Structure-Activity Relationship of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole analogs, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of comprehensive studies on a systematic series of these specific analogs, this guide synthesizes data from structurally related thiazole derivatives to infer potential SAR trends. The information presented herein is intended to support further research and drug development efforts in this area.
Comparative Analysis of Biological Activity
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole and the 4-phenyl rings. The following tables summarize the in vitro anticancer and antimicrobial activities of various 4-(4-nitrophenyl)thiazole analogs and related compounds.
Anticancer Activity
The cytotoxic effects of thiazole derivatives have been evaluated against various cancer cell lines. The data suggests that the presence of a 4-nitrophenyl group at the C4 position of the thiazole ring is a key feature for anticancer activity.
Table 1: In Vitro Anticancer Activity of 4-(4-Nitrophenyl)thiazole Analogs and Related Compounds
| Compound ID | R (Substituent at C2) | Ar (Substituent at C4) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH2Cl | 4-Nitrophenyl | Not Available | Not Available | |
| 2 | -NH-CO-Ph | 4-Nitrophenyl | SKNMC | 10.8 ± 0.08 | [1] |
| Hep-G2 | 19.5 ± 0.21 | [1] | |||
| MCF-7 | 23.1 ± 0.45 | [1] | |||
| 3 | Phthalimide-CH2- | 4-Nitrophenyl | MCF-7 | 0.2 ± 0.01 | [2][3] |
| MDA-MB-468 | 0.6 ± 0.04 | [2][3] | |||
| PC-12 | 0.43 ± 0.06 | [2][3] | |||
| 4 | -NH2 | 4-Nitrophenyl | Not Available | Not Available | [4] |
Note: Data for the specific target compound (ID 1) is not available in the public domain. The presented data for related compounds (ID 2, 3, and 4) is for comparative purposes to infer potential activity.
Structure-Activity Relationship (SAR) Insights - Anticancer Activity:
-
Substitution at C2: The nature of the substituent at the C2 position of the thiazole ring plays a crucial role in determining the cytotoxic potency. The presence of a reactive chloromethyl group is anticipated to contribute to activity, potentially through alkylation of biological macromolecules. Analogs bearing an amide linkage or a phthalimide group at C2 have demonstrated significant anticancer activity.[1][2][3]
-
Substitution at C4: The 4-nitrophenyl group at the C4 position is a recurring motif in active anticancer thiazole derivatives. The electron-withdrawing nature of the nitro group likely contributes to the overall electronic properties of the molecule, influencing its interaction with biological targets.[1][2][3]
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The structural features that confer anticancer activity often overlap with those required for antimicrobial effects.
Table 2: In Vitro Antimicrobial Activity of 4-(4-Nitrophenyl)thiazole Analogs and Related Compounds
| Compound ID | R (Substituent at C2) | Ar (Substituent at C4) | Microorganism | MIC (µg/mL) | Reference |
| 1 | -CH2Cl | 4-Nitrophenyl | Not Available | Not Available | |
| 5 | -NH-CO-CH2-S-Het | 4-Nitrophenyl | Bacillus pumilus | Moderate | [4] |
| Bacillus subtilis | Moderate | [4] | |||
| Candida albicans | Moderate | [4] | |||
| 6 | -NH2 | 4-Nitrophenyl | Various Bacteria & Fungi | Not specified | [4] |
Note: Data for the specific target compound (ID 1) is not available in the public domain. The presented data for related compounds (ID 5 and 6) is for comparative purposes.
Structure-Activity Relationship (SAR) Insights - Antimicrobial Activity:
-
General Trends: The thiazole scaffold is a common feature in many antimicrobial agents. The introduction of a 4-nitrophenyl group is also observed in some active antimicrobial compounds.[4]
-
Substitution at C2: Modifications at the C2 position, such as the introduction of heterocyclic moieties via a thioacetyl linker, have been shown to yield compounds with moderate antibacterial and antifungal activities.[4]
Experimental Protocols
Synthesis of 2-(Chloromethyl)-4-aryl-1,3-thiazoles
A general method for the synthesis of the title compounds involves the Hantzsch thiazole synthesis.
Procedure:
-
To a solution of an appropriate phenacyl bromide (1 equivalent) in a suitable solvent such as ethanol, add 2-chloro-thioacetamide (1 equivalent).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(chloromethyl)-4-aryl-1,3-thiazole.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Mechanistic Insights and Signaling Pathways
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and interference with key signaling pathways crucial for cancer cell survival and proliferation.[5][6][7] One of the commonly implicated pathways is the PI3K/Akt/mTOR signaling cascade.
Caption: Proposed anticancer mechanism of action.
The diagram above illustrates a potential mechanism where this compound analogs may inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell survival. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax, ultimately triggering the caspase cascade and leading to programmed cell death (apoptosis).[5][8]
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound analogs.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The heterocyclic compound 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is a valuable building block in medicinal chemistry, recognized for its potential applications in the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of critical importance. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, with a focus on the widely employed Hantzsch thiazole synthesis and its modern variations.
At a Glance: Comparison of Key Synthesis Methods
The synthesis of this compound is most prominently achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key precursors are 2-chloro-1-(4-nitrophenyl)ethanone and 2-chloroacetamide (which is subsequently thionated or used with a thionating agent). Variations of this classical method, such as one-pot and microwave-assisted syntheses, offer significant advantages in terms of reaction time and yield.
| Synthesis Method | General Yield | General Reaction Time | Key Advantages | Common Drawbacks |
| Conventional Hantzsch Synthesis | Good (70-85%) | 2-8 hours | Well-established, reliable, straightforward procedure. | Longer reaction times, may require elevated temperatures and purification by recrystallization. |
| One-Pot Synthesis | Good to Excellent (80-90%) | 1-4 hours | Reduced workup steps, improved efficiency, and atom economy. | Optimization of reaction conditions for all components can be challenging. |
| Microwave-Assisted Synthesis | Excellent (85-95%) | 5-30 minutes | Dramatically reduced reaction times, often higher yields, and cleaner reactions. | Requires specialized microwave reactor equipment. |
In-Depth Analysis and Experimental Protocols
Conventional Hantzsch Thiazole Synthesis
The traditional Hantzsch synthesis provides a reliable route to this compound. The reaction proceeds by the condensation of 2-chloro-1-(4-nitrophenyl)ethanone with a suitable thioamide, typically 2-chloroethanethioamide or by using 2-chloroacetamide in the presence of a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
Reaction Scheme:
Experimental Protocol (General Procedure):
-
Thioamide Formation (if starting from amide): In a round-bottom flask, 2-chloroacetamide (1.1 equivalents) is treated with a thionating agent such as Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.22 equivalents) in an anhydrous solvent like toluene or dioxane. The mixture is heated to reflux for 1-2 hours until the starting amide is consumed (monitored by TLC).
-
Condensation: To the cooled thioamide solution, 2-chloro-1-(4-nitrophenyl)ethanone (1.0 equivalent) is added.
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) for 2-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
One-Pot Synthesis
To improve efficiency and reduce waste, a one-pot procedure can be employed. This method combines the thionation of the amide and the subsequent condensation and cyclization steps in a single reaction vessel without the isolation of intermediates.
Experimental Protocol (General Procedure):
-
In a round-bottom flask, 2-chloroacetamide (1.1 equivalents) and a thionating agent (e.g., Lawesson's reagent, 0.5 equivalents) are suspended in an anhydrous solvent (e.g., toluene).
-
The mixture is heated to an elevated temperature (e.g., 80 °C) for 1 hour.
-
2-chloro-1-(4-nitrophenyl)ethanone (1.0 equivalent) is then added directly to the reaction mixture.
-
The reaction is maintained at reflux for an additional 1-3 hours, with progress monitored by TLC.
-
Work-up and purification are carried out as described in the conventional method. This approach often leads to good to excellent yields (80-90%).[1][2][3][4]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The microwave-assisted Hantzsch synthesis of this compound offers significantly reduced reaction times and often improved yields compared to conventional heating.[5][6][7][8]
Experimental Protocol (General Procedure):
-
In a microwave-safe reaction vessel, 2-chloro-1-(4-nitrophenyl)ethanone (1.0 equivalent) and 2-chloroethanethioamide (1.1 equivalents) are mixed in a suitable solvent (e.g., ethanol or DMF).
-
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-120 °C) for a short duration (typically 5-30 minutes).
-
After cooling, the reaction mixture is poured into cold water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
-
Recrystallization from ethanol can be performed for further purification. This method consistently provides excellent yields, often exceeding 85%.[5][6][7][8]
Visualization of Synthesis Workflow
The logical flow for selecting a suitable synthesis method can be visualized as follows:
Caption: Logical workflow for the synthesis of this compound.
Signaling Pathway Diagram
While this compound is a synthetic building block and not directly involved in a specific signaling pathway, its derivatives are often designed to target various biological pathways implicated in disease. For instance, thiazole-containing compounds have been shown to act as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. A generalized representation of a kinase signaling pathway that could be targeted by derivatives of this compound is shown below.
Caption: Generalized kinase signaling pathway targeted by thiazole-based inhibitors.
Conclusion
The synthesis of this compound can be effectively achieved through the Hantzsch thiazole synthesis. While the conventional method is robust, modern variations offer significant improvements. For rapid synthesis and high yields, the microwave-assisted method is the most advantageous, provided the necessary equipment is available. The one-pot synthesis presents a balance between efficiency and accessibility for laboratories with standard equipment. The choice of method will ultimately depend on the specific requirements of the research, including desired scale, available equipment, and time constraints. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis of this important heterocyclic building block.
References
- 1. dovepress.com [dovepress.com]
- 2. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole Against Known PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer agent 2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole and established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. While direct inhibitory data for this compound against PI3K is not currently available in public literature, its structural similarity to other thiazole derivatives with demonstrated anti-tumor and PI3K inhibitory activity provides a strong rationale for its investigation as a potential PI3K inhibitor.
This guide benchmarks a close structural analog, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid , against well-characterized PI3K inhibitors, offering a framework for evaluating its potential efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the inhibitory activities of known PI3K inhibitors against different PI3K isoforms and the growth inhibitory activity of a structural analog of this compound against various cancer cell lines.
Table 1: Inhibitory Activity (IC50) of Benchmark PI3K Inhibitors Against Class I PI3K Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) | Class |
| Alpelisib | 5 | 970 | - | 570 | - | Isoform-selective (α) |
| Idelalisib | 820 | 565 | 89 | 2.5 | - | Isoform-selective (δ)[1] |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | 45 | Pan-PI3K[2][3][4][5] |
| Dactolisib | 4 | 75 | 5 | 7 | 20.7 | Dual PI3K/mTOR[6][7][8] |
Table 2: Growth Inhibitory Activity (GI50) of a this compound Analog against Human Cancer Cell Lines
| Cancer Cell Line | Histotype | GI50 (µM) |
| MOLT-4 | Leukemia | < 0.01 |
| SR | Leukemia | < 0.01 |
| SW-620 | Colon Cancer | 0.02 |
| SF-539 | CNS Cancer | < 0.01 |
| SK-MEL-5 | Melanoma | 0.01 |
| MCF-7 | Breast Cancer | 1.74 |
| MDA-MB-231 | Breast Cancer | 0.95 |
Data for 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, a structural analog of the target compound.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro PI3K Enzyme Activity Assay (HTRF)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of a compound against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
ATP
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
Test compound (e.g., this compound)
-
HTRF detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the PI3K enzyme and PIP2 substrate solution to each well and pre-incubate for 10 minutes.[10]
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value.[10]
-
Incubate the reaction for a defined period (e.g., 45 minutes) at room temperature.[10]
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents.
-
Incubate for a specified time (e.g., 3 hours) in the dark to allow for signal development.[10]
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[11]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multiwell plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Western Blot Analysis of Akt Phosphorylation
This method is used to assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for benchmarking a novel PI3K inhibitor candidate.
References
- 1. tocris.com [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 12. promega.com [promega.com]
statistical validation of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole bioactivity data
A critical review of the bioactivity landscape for a class of synthetic compounds reveals promising anticancer and antimicrobial potential. This guide provides a comparative analysis of several 2,4-disubstituted thiazole derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. A significant point of clarification is addressed regarding the erroneous cross-referencing of the specific synthetic compound 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole with the natural product Astragalus Polysaccharide in several commercial and literature databases.
Introduction: Addressing a Case of Mistaken Identity
Initial investigation into the bioactivity of this compound (CAS 89250-26-0) revealed a widespread and persistent misidentification across multiple chemical supplier databases and even within some scientific publications. This synthetic compound is frequently and incorrectly referred to as "Astragalus Polysaccharide" or "APS," a natural extract from the plant Astragalus membranaceus. This conflation is highly misleading, as the biological activities of a specific, small synthetic molecule and a large, complex natural polysaccharide mixture are distinct.
Due to the absence of verifiable, specific bioactivity data for this compound under its correct chemical identity, this guide will instead focus on the broader, well-documented bioactivities of structurally related 2,4-disubstituted thiazole derivatives. The thiazole ring is a core component in many pharmacologically active compounds, and its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. This guide will compare the performance of several such analogs, providing a valuable resource for understanding the therapeutic potential of this chemical class.
Comparative Analysis of Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 2,4-disubstituted thiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes and signaling pathways crucial for cancer cell proliferation and survival.
Table 1: In Vitro Cytotoxic Activity of Selected 2,4-Disubstituted Thiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | 2-[2-(4-Hydroxy-3-(phenyl-diazenyl)benzylidene)hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| 2 | 2-(2-(1-(4-Bromophenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)thiazole | MCF-7 (Breast) | 31.22 | Staurosporine | 6.77 |
| MDA-MB-231 (Breast) | 36.84 | Staurosporine | 7.03 | ||
| 3 | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4) | < 0.01 | - | - |
| Colon (SW-620) | < 0.01 | - | - |
Note: The data presented is a summary from various research articles. Direct comparison between compounds should be made with caution as experimental conditions may vary.
Comparative Analysis of Antimicrobial Activity
Thiazole derivatives have also been extensively investigated for their efficacy against a range of bacterial and fungal pathogens. The data below showcases the minimum inhibitory concentration (MIC) for selected compounds against various microorganisms.
Table 2: In Vitro Antimicrobial Activity of Selected 2,4-Disubstituted Thiazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4 | 2-Hydrazinyl-4-(4-chlorophenyl)-1,3-thiazole derivative | Candida albicans | 3.9 | Fluconazole | 15.62 |
| 5 | 2,5-dichloro thienyl-substituted thiazole with amino moiety | Staphylococcus aureus | 6.25 - 12.5 | - | - |
| Escherichia coli | 6.25 - 12.5 | - | - | ||
| 6 | 2-(2,3,5-trichlorophenyl)-1,3-thiazole derivative with 4-(methylthio)phenyl substitution | Various bacteria and fungi | - | - | - |
Note: The data presented is a summary from various research articles. Direct comparison between compounds should be made with caution as experimental conditions may vary.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2]
Materials:
-
96-well plates
-
Test compound and control vehicle (e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include wells with vehicle control and untreated cells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5]
Materials:
-
96-well microtiter plates
-
Test compound and control vehicle
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[5]
Visualizations
Signaling Pathway Diagram
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer thiazole derivatives.
Experimental Workflow Diagrams
Caption: General experimental workflow for in vitro anticancer activity screening using the MTT assay.
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. atcc.org [atcc.org]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
independent verification of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole's therapeutic potential
An Independent Verification of the Therapeutic Potential of Thiazole Derivatives in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: The following guide addresses the therapeutic potential of the thiazole scaffold, with a focus on anticancer applications. Initial research into the specific compound 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole revealed significant data inconsistencies, including its erroneous conflation with Astragalus Polysaccharide, a biological macromolecule. Consequently, this guide provides a broader comparative analysis of structurally related thiazole derivatives for which verifiable experimental data is available, placing them in context with established anticancer agents.
Introduction: The Therapeutic Promise of the Thiazole Scaffold
The thiazole ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs and biologically active compounds. Its unique chemical properties make it a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects. This guide focuses on the potential of thiazole derivatives as anticancer agents, specifically those sharing structural similarities with 4-(4-nitrophenyl)-1,3-thiazole. We present a comparative analysis of their in vitro efficacy against various cancer cell lines, benchmarked against standard chemotherapeutic agents, Doxorubicin, and the targeted therapy, Sorafenib.
Comparative Analysis of In Vitro Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives and standard anticancer drugs against several cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Cytotoxicity of Thiazole Derivatives and Standard Drugs against Breast and Liver Cancer Cell Lines
| Compound/Drug | Molecular Subtype/Target | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | VEGFR-2 Inhibitor | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | ||
| Thiazole Derivative 6d | VEGFR-2 Inhibitor | MCF-7 (Breast) | 10.5 ± 0.71 | [2] |
| Thiazole Derivative 6b | VEGFR-2 Inhibitor | MCF-7 (Breast) | 11.2 ± 0.80 | [2] |
| Sorafenib | Multi-kinase Inhibitor (VEGFR, PDGFR, RAF) | MCF-7 (Breast) | 5.10 ± 0.49 | [2] |
| HepG2 (Liver) | - | |||
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | MCF-7 (Breast) | 0.14 - 9.908 | [3] |
| MDA-MB-231 (Breast, Triple-Negative) | 0.69 | [3] | ||
| MDA-MB-468 (Breast, Triple-Negative) | 0.49 | [3] | ||
| SK-BR-3 (Breast, HER2-positive) | >25 | [3] |
Table 2: In Vitro Cytotoxicity of a 4-Thiazolidinone Derivative against a Panel of Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| Compound 2h | MOLT-4 | Leukemia | < 0.01 |
| SR | Leukemia | < 0.01 | |
| SW-620 | Colon Cancer | < 0.01 | |
| SF-539 | CNS Cancer | < 0.01 | |
| SK-MEL-5 | Melanoma | < 0.01 | |
| Mean GI50 | - | 1.57 |
*Note on Compound 2h: This is a 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative, which shares the 4-nitrophenyl moiety with the initial compound of interest[4]. GI50 is the concentration required to inhibit cell growth by 50%.
Signaling Pathways and Mechanisms of Action
Thiazole Derivatives as VEGFR-2 Inhibitors
Several studies indicate that a key mechanism of action for some anticancer thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1][2][5]. VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[5]. By inhibiting VEGFR-2, these thiazole derivatives can disrupt the blood supply to tumors, thereby impeding their growth.
Caption: Inhibition of VEGFR-2 signaling by thiazole derivatives.
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib, a standard therapy for several cancers, also inhibits VEGFR-2 but has a broader spectrum of activity, targeting other receptor tyrosine kinases like PDGFR and the RAF/MEK/ERK signaling pathway within tumor cells[6][7][8][9][10]. This dual action on both the tumor and its blood supply contributes to its efficacy.
Caption: Dual inhibitory action of Sorafenib on angiogenesis and cell proliferation.
Doxorubicin: A DNA Damaging Agent
Doxorubicin is a conventional chemotherapeutic agent with a well-established mechanism of action that involves intercalating into DNA and inhibiting topoisomerase II[3][11][12][13]. This leads to DNA double-strand breaks and the induction of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 6. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorafenib - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is paramount. Based on data from structurally similar thiazole derivatives, this compound should be treated as hazardous waste. Thiazole-containing compounds can exhibit toxic, corrosive, and environmentally harmful properties. Therefore, all handling and disposal procedures must be conducted with the utmost care and in accordance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, chemical-resistant apron, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as regulated chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated, leak-proof, and chemically compatible container.
-
Keep the container securely closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the necessary information about the waste stream.
-
Follow all institutional and regulatory protocols for waste manifest and handover.
-
Visualizing the Disposal Workflow
To further clarify the disposal process, the following workflow diagram outlines the key steps and decision points.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
